Oxyphyllenone A
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4aR,7R,8R)-7,8-dihydroxy-4a,8-dimethyl-4,5,6,7-tetrahydro-3H-naphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-11-5-3-8(13)7-9(11)12(2,15)10(14)4-6-11/h7,10,14-15H,3-6H2,1-2H3/t10-,11+,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLGUEREMYIFNG-GRYCIOLGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C(C1=CC(=O)CC2)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]([C@](C1=CC(=O)CC2)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling Oxyphyllenone A: A Technical Primer on its Discovery, Natural Origin, and Biological Activity
For Immediate Release
A significant sesquiterpenoid, Oxyphyllenone A, has been identified from the fruit of Alpinia oxyphylla, a plant with a long history in traditional medicine. This technical guide provides an in-depth overview of the discovery, natural sourcing, and preliminary biological activities of this compound, tailored for researchers, scientists, and professionals in drug development.
Discovery and Natural Source
This compound was first isolated and identified from the fruits of Alpinia oxyphylla, a perennial ginger species. The initial discovery was the result of phytochemical investigations into the bioactive constituents of this plant. The structure of this compound was elucidated through comprehensive spectroscopic analysis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₂H₁₈O₃ |
| Molecular Weight | 210.27 g/mol |
| IUPAC Name | (4aR,7R,8R)-7,8-dihydroxy-4a,8-dimethyl-4,5,6,7-tetrahydro-3H-naphthalen-2-one |
| PubChem CID | 10262534 |
Experimental Protocols
Isolation of this compound
The isolation of this compound from the fruits of Alpinia oxyphylla is a multi-step process involving extraction and chromatography. The following is a representative protocol based on published literature:
-
Extraction:
-
Dried and powdered fruits of Alpinia oxyphylla are extracted with 95% ethanol at room temperature.
-
The resulting extract is concentrated under reduced pressure to yield a crude ethanol extract.
-
-
Solvent Partitioning:
-
The crude ethanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. This compound is typically enriched in the n-butanol fraction.
-
-
Chromatographic Purification:
-
The n-butanol fraction is subjected to a series of column chromatography steps to isolate this compound.
-
Initial Separation: Macroporous adsorbent resin (e.g., MDS resin) column chromatography is used for preliminary fractionation.
-
Silica Gel Chromatography: Fractions containing this compound are further purified on a silica gel column.
-
Reversed-Phase Chromatography: Additional purification is achieved using a reversed-phase C18 column.
-
Preparative HPLC: The final purification to obtain pure this compound is performed using preparative High-Performance Liquid Chromatography (HPLC).
-
The workflow for the isolation of this compound is depicted in the following diagram:
Caption: Isolation workflow for this compound.
Biological Activity and Signaling Pathways
Anti-inflammatory Activity
This compound has demonstrated notable anti-inflammatory properties. A key finding is its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated macrophages.
| Bioactivity Assay | Result (IC₅₀) |
| Nitric Oxide (NO) Production in LPS-activated Macrophages | 28 µM |
The inhibition of NO production is a critical target in inflammatory processes, suggesting that this compound may act as a modulator of the inflammatory response.
Potential Neuroprotective Effects and Signaling Pathway Involvement
Recent studies on the total extract of Alpinia oxyphylla have pointed towards neuroprotective effects, with evidence suggesting the involvement of the PI3K/Akt signaling pathway. This compound has been identified as a constituent of this active extract. The PI3K/Akt pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including cell survival, growth, and proliferation. While direct studies on the effect of isolated this compound on this pathway are still emerging, its presence in a neuroprotective extract suggests it may contribute to these effects.
The proposed, though not yet fully elucidated, mechanism of action is visualized below:
Caption: Postulated involvement of the PI3K/Akt pathway.
Conclusion
This compound is a promising natural product with demonstrated anti-inflammatory activity and potential neuroprotective effects. Its discovery from Alpinia oxyphylla opens new avenues for research into its therapeutic applications. Further studies are warranted to fully elucidate its mechanism of action and to explore its potential as a lead compound in drug discovery programs.
Isolating Oxyphyllenone A: A Technical Guide for Researchers
An In-depth Technical Guide on the Isolation, Characterization, and Biological Evaluation of Oxyphyllenone A from Alpinia oxyphylla
This whitepaper provides a comprehensive overview of the isolation and characterization of this compound, a bioactive norsesquiterpenoid found in the fruits of Alpinia oxyphylla. It is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this natural product. This guide details the necessary experimental protocols, summarizes key quantitative data, and visualizes the underlying biological pathways.
Introduction
Alpinia oxyphylla Miq., a member of the Zingiberaceae family, is a traditional Chinese medicine with a long history of use for various ailments.[1] Its fruits are a rich source of diverse bioactive compounds, including diarylheptanoids, flavonoids, and sesquiterpenoids.[2][3] Among these, this compound, a norsesquiterpenoid with the molecular formula C12H18O3, has garnered scientific interest for its potential pharmacological activities. This document outlines a detailed methodology for the isolation of this compound and explores its putative anti-inflammatory and neuroprotective mechanisms.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C12H18O3 | PubChem |
| Molecular Weight | 210.27 g/mol | PubChem |
| Appearance | White crystalline powder (predicted) | General observation for pure compounds |
Table 2: Quantitative Data on the Biological Activity of this compound
| Assay | Target | Cell Line | Result (IC50) |
| Nitric Oxide Production | Nitric Oxide Synthase (NOS) | Lipopolysaccharide-activated macrophages | 28 µM |
Experimental Protocols
Protocol 1: Extraction and Preliminary Fractionation of Bioactive Compounds from Alpinia oxyphylla Fruits
-
Plant Material Preparation: Air-dry the mature fruits of Alpinia oxyphylla at room temperature and grind them into a coarse powder.
-
Extraction: Macerate the powdered fruit material (1 kg) with 95% ethanol (5 L) at room temperature for 72 hours, with occasional shaking. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.
-
Solvent Partitioning: Suspend the crude ethanol extract in water (1 L) and sequentially partition it with n-hexane (3 x 1 L), ethyl acetate (3 x 1 L), and n-butanol (3 x 1 L). Concentrate each fraction to dryness to yield the respective extracts. This compound is expected to be enriched in the n-butanol fraction.
Protocol 2: Isolation of this compound using Column Chromatography
-
Silica Gel Column Chromatography:
-
Stationary Phase: Silica gel (200-300 mesh).
-
Column Preparation: Prepare a slurry of silica gel in n-hexane and pack it into a glass column (5 cm diameter, 50 cm length).
-
Sample Loading: Dissolve the n-butanol fraction (10 g) in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely, and then carefully load the dried sample onto the top of the prepared column.
-
Elution: Elute the column with a stepwise gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol (e.g., 100:0, 99:1, 98:2, 95:5, 90:10, 80:20, 50:50, 0:100 v/v).
-
Fraction Collection: Collect fractions of 50 mL each and monitor them by Thin Layer Chromatography (TLC) using a chloroform:methanol (9:1) solvent system and visualizing with UV light and/or by staining with an appropriate reagent (e.g., anisaldehyde-sulfuric acid).
-
Pooling: Combine the fractions containing the compound of interest based on their TLC profiles.
-
-
Sephadex LH-20 Column Chromatography:
-
Stationary Phase: Sephadex LH-20.
-
Mobile Phase: Methanol.
-
Procedure: Further purify the pooled fractions containing this compound by applying them to a Sephadex LH-20 column and eluting with methanol to remove smaller molecular weight impurities.
-
Protocol 3: Purification of this compound by Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
Instrumentation: A preparative HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 x 20 mm, 10 µm).
-
Mobile Phase: A gradient of methanol and water.
-
Elution Program: Start with a mobile phase composition of 40% methanol in water, and linearly increase the methanol concentration to 80% over 40 minutes.
-
Flow Rate: 10 mL/min.
-
Detection: Monitor the elution at 220 nm.
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Purity Analysis: Assess the purity of the isolated compound by analytical HPLC.
Protocol 4: Structural Elucidation of this compound
-
Mass Spectrometry (MS): Determine the molecular weight and elemental composition using high-resolution mass spectrometry (HR-MS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Record 1H and 13C NMR spectra to elucidate the chemical structure of the compound.
Protocol 5: In Vitro Anti-Inflammatory Assay - Nitric Oxide (NO) Inhibition
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Seed the cells in 96-well plates. Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation and NO production.
-
NO Measurement: Measure the concentration of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition and determine the IC50 value.
Mandatory Visualizations
Caption: Isolation workflow for this compound.
Caption: Putative anti-inflammatory signaling pathway of this compound.
Caption: Hypothesized neuroprotective signaling pathway of this compound.
Conclusion
This technical guide provides a framework for the successful isolation and preliminary biological evaluation of this compound from Alpinia oxyphylla. The detailed protocols offer a starting point for researchers to obtain this promising natural product for further investigation. The hypothesized anti-inflammatory and neuroprotective mechanisms, centered around the NF-κB and Nrf2 signaling pathways respectively, warrant further experimental validation to fully elucidate the therapeutic potential of this compound. Future studies should focus on confirming these mechanisms and expanding the scope of biological testing to in vivo models.
References
- 1. Recent Research Progress on the Chemical Constituents, Pharmacology, and Pharmacokinetics of Alpinae oxyphyllae Fructus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oroxylin A inhibition of lipopolysaccharide-induced iNOS and COX-2 gene expression via suppression of nuclear factor-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Sesquiterpenoids from Alpinia Species: A Comprehensive Review for Drug Discovery
The genus Alpinia, a significant member of the Zingiberaceae (ginger) family, encompasses approximately 230 species of flowering plants native to tropical and subtropical regions of Asia.[1] For centuries, various Alpinia species have been integral to traditional medicine and culinary practices, utilized for treating ailments such as indigestion, gastralgia, vomiting, and inflammation.[2][3] Phytochemical investigations into this genus have revealed a rich diversity of bioactive secondary metabolites, with terpenoids, particularly sesquiterpenoids, and diarylheptanoids being the most prominent classes of compounds.[2][4]
This technical guide provides an in-depth review of the sesquiterpenoids isolated from Alpinia species, targeting researchers, scientists, and professionals in drug development. It summarizes the chemical diversity, experimental protocols for isolation and characterization, and the pharmacological activities of these compounds, presenting a foundation for future research and therapeutic applications.
Chemical Diversity of Sesquiterpenoids in Alpinia
To date, a substantial number of sesquiterpenoids have been identified from various Alpinia species.[2] These C15 isoprenoid compounds exhibit a wide array of skeletal structures, which are biosynthetically derived from farnesyl pyrophosphate. The major classes of sesquiterpenoids reported from the Alpinia genus include acyclic, bisabolane, cadinane, caryophyllane, eudesmane, eremophilane, and guaiane types.[2] The fruits and rhizomes are the most frequently investigated plant parts, yielding a significant number of these compounds.[5][6] For instance, Alpinia oxyphylla is a notable source of eudesmane and eremophilane-type sesquiterpenoids, while Alpinia japonica is known for its bisabolene derivatives.[6][7][8]
Table 1: Selected Sesquiterpenoids from Alpinia Species and Their Biological Activities
| Compound Name | Sesquiterpenoid Type | Alpinia Species | Plant Part | Biological Activity | Reference(s) |
| trans,trans-farnesol | Acyclic | A. katsumadai | Seeds | Weak neuraminidase inhibition (IC50 = 81.4 μM) | [2] |
| Nerolidol | Acyclic | A. japonica | Rhizomes | Spasmolytic activity | [2][9] |
| (5R,7S,10S)-5-hydroxy-13-noreudesma-3-en-2,11-dione | Norsesquiterpenoid (Eudesmane) | A. oxyphylla | Fruits | Inhibition of NO and TNF-α production in LPS-induced microglia | [8] |
| (10R)-13-noreudesma-4,6-dien-3,11-dione | Norsesquiterpenoid (Eudesmane) | A. oxyphylla | Fruits | Inhibition of NO and TNF-α production in LPS-induced microglia | [8] |
| (5S,8R,10R)-2-oxoeudesma-3,7(11)-dien-12,8-olide | Eudesmane | A. oxyphylla | Fruits | Inhibition of NO and TNF-α production in LPS-induced microglia | [8] |
| β-eudesmol | Eudesmane | A. speciosa, A. zerumbet | Rhizomes | Spasmolytic activity | [9][10] |
| Nootkatone | Eremophilane | A. oxyphylla | Fruits | Anti-diabetic, anti-inflammatory | [4][11] |
| Oxyphyllenone H | Eremophilane | A. oxyphylla | Fruits | Moderate α-glucosidase inhibition | [7] |
| epi-Oxyphyllenone | Eremophilane | A. oxyphylla | Fruits | Moderate α-glucosidase inhibition (11.5% inhibition at 20 µg/mL) | [7] |
| Oxyphyllone C & D | Norcadinene | A. oxyphylla | Fruits | Not specified | [12] |
| Humulene epoxide II | Humulane | A. speciosa, A. zerumbet | Rhizomes | Spasmolytic activity | [9][10] |
| Alpinoxyphyllone C | Eremophilane | A. oxyphylla | Fruits | Not specified | [4] |
| (+)-mandassidion | 1,10-secoguaiane | A. oxyphylla | Fruits | Not specified | [12] |
Experimental Methodologies
The isolation and characterization of sesquiterpenoids from Alpinia species involve a series of systematic experimental procedures.
Extraction and Isolation
A generalized workflow for the extraction and isolation of sesquiterpenoids is depicted below. The initial step typically involves the percolation of dried and powdered plant material (e.g., fruits or rhizomes) with a solvent such as 95% ethanol at room temperature.[7] The resulting crude extract is then concentrated under reduced pressure.
The concentrated residue is subsequently suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol, to yield different fractions.[7] The sesquiterpenoids are often concentrated in the less polar fractions, particularly the ethyl acetate extract.
This fraction is then subjected to various chromatographic techniques for further separation and purification. A common approach involves initial fractionation using Macroporous Adsorbent Resin (MCI) column chromatography, followed by repeated column chromatography on silica gel, Sephadex LH-20, and preparative High-Performance Liquid Chromatography (HPLC) with ODS (octadecylsilyl) columns to yield pure compounds.[7]
Structure Elucidation
The structures of the isolated compounds are determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) or High-Resolution Electron Impact Mass Spectrometry (HR-EI-MS) is used to determine the molecular formula of the compound.[5][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are crucial for establishing the planar structure and assigning proton and carbon signals.[7][8]
-
Circular Dichroism (CD): Experimental and theoretical calculations of Electronic Circular Dichroism (ECD) are employed to determine the absolute configuration of chiral molecules.[5]
-
Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provide information about the functional groups present in the molecule.[13]
Pharmacological Activities and Signaling Pathways
Sesquiterpenoids from Alpinia species exhibit a broad spectrum of biological activities, making them promising candidates for drug development.
Anti-inflammatory and Neuroprotective Effects
Several sesquiterpenoids from Alpinia have demonstrated significant anti-inflammatory and neuroprotective potential. For instance, new eudesmane sesquiterpenoids isolated from the fruits of A. oxyphylla were shown to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-induced mouse microglia BV-2 cells.[8] Microglia are the primary immune cells in the central nervous system, and their overactivation contributes to neuroinflammation. By inhibiting the release of pro-inflammatory mediators like NO and TNF-α, these compounds exhibit neuroprotective potential.[8] Similarly, sesquiterpenes from the rhizomes of Alpinia japonica also showed inhibitory effects on NO production in LPS-activated RAW264.7 macrophages.[6]
Anti-diabetic Activity
Sesquiterpenoids from A. oxyphylla have been investigated for their potential in managing diabetes. Several compounds exhibited inhibitory activity against α-glucosidase, an enzyme that breaks down complex carbohydrates into glucose.[7][14] By inhibiting this enzyme, these compounds can help to lower postprandial blood glucose levels. For example, epi-oxyphyllenone showed an 11.5% inhibitory effect on α-glucosidase at a concentration of 20 µg/mL.[7]
More recently, sesquiterpenoids from A. oxyphylla were found to stimulate the secretion of glucagon-like peptide-1 (GLP-1) in NCI-H716 cells.[14] GLP-1 is an incretin hormone that enhances insulin secretion in a glucose-dependent manner. The study revealed that the stimulative effects of some of these sesquiterpenoids are mediated through the Ca²⁺/CaMKII and PKA signaling pathways.[14] This dual action of inhibiting glucose absorption and promoting insulin secretion highlights the significant anti-diabetic potential of these compounds.
Other Biological Activities
-
Spasmolytic Activity: Sesquiterpenes such as β-eudesmol, nerolidol, and humulene epoxide II, isolated from Alpinia speciosa and Alpinia japonica, have been shown to inhibit histamine- or barium chloride-induced contractions of excised guinea pig ileum, indicating potential applications as antispasmodic agents.[9]
-
Skin Permeation Enhancement: Essential oils from Alpinia oxyphylla, rich in sesquiterpenes, have been demonstrated to enhance the skin permeation of drugs like indomethacin, suggesting their use as novel permeation enhancers in transdermal drug delivery systems.[15]
-
Enzyme Inhibition: Besides α-glucosidase, sesquiterpenoids from Alpinia have shown inhibitory activity against other enzymes like neuraminidase and protein tyrosine phosphatase 1B (PTP1B).[2][14]
Conclusion and Future Perspectives
The genus Alpinia is a prolific source of structurally diverse sesquiterpenoids with a wide range of promising pharmacological activities. The compounds isolated to date have demonstrated significant potential as leads for the development of new drugs for inflammatory disorders, neurodegenerative diseases, diabetes, and other conditions.
Future research should focus on several key areas. Firstly, many Alpinia species remain phytochemically unexplored, and systematic investigation could lead to the discovery of novel sesquiterpenoid structures. Secondly, while many in vitro activities have been reported, further in vivo studies are necessary to validate the therapeutic efficacy and understand the pharmacokinetic and pharmacodynamic properties of these compounds. Finally, elucidating the precise molecular mechanisms and signaling pathways underlying the observed biological activities will be crucial for optimizing these natural products into potent and selective therapeutic agents. The continued exploration of Alpinia sesquiterpenoids holds considerable promise for innovation in modern medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. An overview of chemical constituents from Alpinia species in the last six decades - RSC Advances (RSC Publishing) DOI:10.1039/C6RA27830B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Phytochemical and pharmacological properties of the genus Alpinia from 2016 to 2023 - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00004H [pubs.rsc.org]
- 5. Four new sesquiterpenoids from the fruits of Alpinia oxyphylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sesquiterpenes from the rhizomes of Alpinia japonica and their inhibitory effects on nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Sesquiterpenoids and a Diterpenoid from Alpinia oxyphylla - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New eudesmane sesquiterpenes from Alpinia oxyphylla and determination of their inhibitory effects on microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structures and Spasmolytic Activities of Derivatives from Sesquiterpenes of Alpinia speciosa and Alpinia japonica [jstage.jst.go.jp]
- 10. mdpi.com [mdpi.com]
- 11. Valencen – Wikipedia [de.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Development of sesquiterpenes from Alpinia oxyphylla as novel skin permeation enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxyphyllenone A, a tri-nor-sesquiterpene of the eudesmane type, has been isolated from the fruits of Alpinia oxyphylla. This class of degraded sesquiterpenoids, characterized by the loss of a three-carbon unit, is gaining attention for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound and related tri-nor-sesquiterpenes, focusing on their biological activities, underlying mechanisms of action, and detailed experimental protocols. The primary biological activity highlighted is the inhibition of nitric oxide (NO) production, a key process in inflammation. This document summarizes the available quantitative data, outlines methodologies for key experiments, and presents visual diagrams of pertinent signaling pathways and experimental workflows to facilitate further research and drug development efforts.
Introduction to Tri-nor-sesquiterpenes
Tri-nor-sesquiterpenes are a class of C12 terpenoids derived from their C15 sesquiterpene precursors through the oxidative removal of a C3 isopropyl or isopropenyl side chain.[1][2] This structural modification results in a diverse array of compounds with intriguing biological activities. One such compound, this compound, is an 11,12,13-trinoreudesmane-type sesquiterpene found in the medicinal plant Alpinia oxyphylla.[2]
Biological Activity of this compound and Related Compounds
The primary reported biological activity of this compound is its inhibitory effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophages.[2] Overproduction of NO is a hallmark of chronic inflammation and is implicated in the pathophysiology of various inflammatory diseases. Therefore, inhibitors of NO production are considered promising therapeutic agents.
Table 1: Inhibitory Activity of Related Sesquiterpenes and Extracts on Nitric Oxide (NO) Production
| Compound/Extract | Source | Assay System | IC50 Value | Reference |
| Guignarderemophilane A | Guignardia mangiferae | LPS-induced NO production in BV2 cells | 15.2 µM | [2] |
| Curcumin (Positive Control) | - | LPS-induced NO production in BV2 cells | 3.9 µM | [2] |
| Ulmus pumila L. Ethyl Acetate Extract | Ulmus pumila L. | LPS-stimulated NO production in RAW 264.7 cells | 161.0 µg/mL | [3] |
| 2',3',5,7-tetrahydroxyflavone | Synthetic | LPS-treated NO production in RAW 264.7 cells | 19.7 µM | [4] |
| Luteolin | Synthetic | LPS-treated NO production in RAW 264.7 cells | 17.1 µM | [4] |
Proposed Mechanism of Action: Inhibition of Inflammatory Signaling Pathways
The anti-inflammatory effects of many sesquiterpenes are attributed to their ability to modulate key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While direct evidence for this compound is still emerging, it is plausible that its inhibitory effect on NO production is mediated through the suppression of these pathways.
LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages through Toll-like receptor 4 (TLR4). This activation triggers downstream signaling cascades, including the NF-κB and MAPK pathways, which culminate in the expression of pro-inflammatory genes, such as inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB (typically the p50/p65 heterodimer) to translocate to the nucleus, where it binds to the promoter regions of target genes, including iNOS, and initiates their transcription. Sesquiterpene lactones have been shown to inhibit NF-κB by directly alkylating the p65 subunit, preventing its DNA binding.
MAPK Signaling Pathway
The MAPK family, including ERK, JNK, and p38, is another critical signaling cascade activated by LPS. Phosphorylation of these kinases leads to the activation of various transcription factors, such as AP-1, which also contribute to the expression of pro-inflammatory genes. Limonene, a related terpene, has been demonstrated to block the phosphorylation of p38, JNK, and ERK in response to LPS.
Diagram 1: Proposed Anti-inflammatory Mechanism of this compound
References
- 1. Eudesmane and Eremophilane Sesquiterpenes from the Fruits of Alpinia oxyphylla with Protective Effects against Oxidative Stress in Adipose-Derived Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structures, Occurrences and Biosynthesis of 11,12,13-Tri-nor-Sesquiterpenes, an Intriguing Class of Bioactive Metabolites [mdpi.com]
- 3. New eudesmane sesquiterpenes from Alpinia oxyphylla and determination of their inhibitory effects on microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Biological Screening of Oxyphyllenone A: A Technical Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Despite a comprehensive search for "Oxyphyllenone A," no publicly available data on its biological screening, including anti-inflammatory or cytotoxic properties, could be located. The information presented in this guide is therefore based on established, generic protocols for the initial biological evaluation of novel chemical entities. This document serves as a methodological framework that researchers can adapt for the investigation of this compound, should samples become available.
Introduction
This compound is a small molecule with the chemical formula C12H18O3. Its full biological activity profile remains uncharacterized in the public domain. The initial biological screening of a novel compound like this compound is a critical first step in the drug discovery pipeline. This process aims to identify any potential therapeutic activities and assess its safety profile at the cellular level. This guide outlines a standard workflow for such a preliminary investigation, focusing on cytotoxicity and anti-inflammatory potential, two common starting points for the evaluation of natural products and novel synthetic compounds.
Core Experimental Protocols
The following sections detail standardized protocols for assessing the cytotoxicity and anti-inflammatory activity of a test compound such as this compound.
Cytotoxicity Assessment
A fundamental aspect of preliminary screening is to determine the concentration range at which a compound exhibits toxicity to cells. This is crucial for identifying a therapeutic window and for interpreting the results of other biological assays.
2.1.1. MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Experimental Protocol:
-
Cell Seeding: Plate cells (e.g., HeLa, A549, or a relevant cell line for a specific therapeutic area) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the compound to a range of concentrations and add to the wells. Include a vehicle control (solvent only) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the log of the compound concentration.
Anti-inflammatory Activity Assessment
The anti-inflammatory potential of a compound is often initially assessed by its ability to inhibit the production of pro-inflammatory mediators in immune cells, such as macrophages, upon stimulation.
2.2.1. Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of inflammatory mediators, including nitric oxide (NO). The Griess assay is used to measure nitrite, a stable and nonvolatile breakdown product of NO.
Experimental Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (cells only), a vehicle control (cells with solvent and LPS), and a positive control (e.g., a known anti-inflammatory drug like dexamethasone).
-
Griess Assay:
-
Collect the cell culture supernatant.
-
Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Incubate in the dark at room temperature for 10-15 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and express the inhibitory effect of this compound as a percentage of the LPS-stimulated control.
Data Presentation
All quantitative data from the initial screening should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Cytotoxicity of this compound on Various Cell Lines
| Cell Line | Incubation Time (h) | IC50 (µM) |
| e.g., HeLa | 24 | Data to be determined |
| 48 | Data to be determined | |
| 72 | Data to be determined | |
| e.g., A549 | 24 | Data to be determined |
| 48 | Data to be determined | |
| 72 | Data to be determined | |
| e.g., RAW 264.7 | 24 | Data to be determined |
Table 2: Anti-inflammatory Activity of this compound
| Compound | Concentration (µM) | NO Inhibition (%) |
| This compound | e.g., 1 | Data to be determined |
| e.g., 10 | Data to be determined | |
| e.g., 50 | Data to be determined | |
| Dexamethasone | e.g., 1 | Data to be determined |
Visualization of Experimental Workflows and Potential Signaling Pathways
Diagrams created using the DOT language can effectively illustrate experimental workflows and hypothetical signaling pathways that may be investigated in subsequent studies.
Experimental Workflow Diagrams
Caption: Workflow for the MTT cytotoxicity assay.
Caption: Workflow for the NO inhibition assay.
Hypothetical Signaling Pathway
Should this compound demonstrate anti-inflammatory activity, further studies would be required to elucidate its mechanism of action. A common pathway involved in inflammation is the NF-κB signaling cascade.
Caption: Hypothetical inhibition of the NF-κB pathway.
Conclusion and Future Directions
The initial biological screening of this compound, as outlined in this guide, will provide foundational data on its cytotoxic and anti-inflammatory properties. Positive "hits" in these assays would warrant further investigation, including:
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound.
-
In Vivo Studies: Evaluating the efficacy and safety of the compound in animal models of disease.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its biological activity and drug-like properties.
The systematic application of these established protocols will be instrumental in determining the therapeutic potential of this compound and guiding its future development.
Methodological & Application
Application Notes and Protocols: Oxyphyllenone A Nitric Oxide Synthase Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitric oxide (NO) is a pleiotropic signaling molecule involved in a myriad of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response.[1] Nitric oxide is synthesized from L-arginine by a family of enzymes known as nitric oxide synthases (NOS).[1] Three distinct isoforms of NOS have been identified: neuronal NOS (nNOS or NOS-1), inducible NOS (iNOS or NOS-2), and endothelial NOS (eNOS or NOS-3).[2] While nNOS and eNOS are constitutively expressed and their activity is calcium-dependent, iNOS expression is induced by pro-inflammatory stimuli such as lipopolysaccharide (LPS) and cytokines.[2] The overproduction of NO by iNOS is implicated in the pathogenesis of various inflammatory diseases, septic shock, and neurodegenerative disorders.[2][3] Consequently, the selective inhibition of iNOS is a promising therapeutic strategy for the development of novel anti-inflammatory agents.
Oxyphyllenone A is a natural product isolated from the fruits of Alpinia oxyphylla. While direct studies on the nitric oxide synthase inhibitory activity of this compound are not extensively documented, other constituents of Alpinia oxyphylla, such as yakuchinones and tectochrysin, have demonstrated potent inhibitory effects on NO production and iNOS expression.[4][5][6] This provides a strong rationale for evaluating this compound as a potential NOS inhibitor.
These application notes provide a comprehensive protocol for determining the in vitro inhibitory activity of this compound on nitric oxide synthase. The described methodologies include both a cell-free enzymatic assay and a cell-based assay using the RAW 264.7 macrophage cell line.
Principle of the Assay
The most common method for quantifying nitric oxide production in vitro is the Griess assay. This colorimetric assay indirectly measures NO by detecting its stable oxidation product, nitrite (NO₂⁻). The assay involves a two-step diazotization reaction. In the first step, under acidic conditions, nitrite reacts with sulfanilamide to form a diazonium salt. This intermediate then couples with N-(1-naphthyl)ethylenediamine dihydrochloride (NED) to produce a stable, colored azo compound with a maximum absorbance at approximately 540 nm. The intensity of the color is directly proportional to the nitrite concentration in the sample.
Key Signaling Pathway
Figure 1. Hypothesized mechanism of this compound on the iNOS signaling pathway.
Experimental Protocols
Part 1: Cell-Free iNOS Enzymatic Assay
This assay directly measures the effect of this compound on the enzymatic activity of purified iNOS.
Materials and Reagents:
-
Recombinant murine iNOS
-
L-Arginine
-
NADPH
-
Calmodulin
-
Tetrahydrobiopterin (BH4)
-
Dithiothreitol (DTT)
-
HEPES buffer
-
This compound
-
L-NAME (Nω-Nitro-L-arginine methyl ester hydrochloride) as a positive control
-
Griess Reagent System (Sulfanilamide and NED solutions)
-
Nitrite standard solutions
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of Reagents:
-
Prepare a reaction buffer containing HEPES, DTT, and all cofactors (NADPH, Calmodulin, BH4).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute to desired concentrations in the reaction buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed 1% (v/v).
-
Prepare a stock solution of L-NAME in reaction buffer.
-
Prepare a solution of L-Arginine in reaction buffer.
-
Prepare a solution of iNOS enzyme in reaction buffer.
-
-
Assay Procedure:
-
To a 96-well plate, add the reaction buffer.
-
Add the test compound (this compound at various concentrations), the positive control (L-NAME), or vehicle control.
-
Add the iNOS enzyme to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the L-Arginine solution to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a suitable stop reagent if necessary, or proceed directly to the Griess assay.
-
-
Nitrite Detection (Griess Assay):
-
Add Sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add NED solution to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the nitrite standard solutions.
-
Calculate the nitrite concentration in each well from the standard curve.
-
Determine the percentage of iNOS inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance of Test Sample - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
Calculate the IC₅₀ value (the concentration of this compound that inhibits 50% of the iNOS activity) by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Part 2: Cell-Based NOS Inhibition Assay in RAW 264.7 Macrophages
This assay determines the ability of this compound to inhibit NO production in a cellular context, which can indicate effects on iNOS expression or activity.[7]
Materials and Reagents:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
L-NAME or Dexamethasone as a positive control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability assay reagent
-
Griess Reagent System
-
Nitrite standard solutions
-
96-well cell culture plates
Protocol:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in supplemented DMEM at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed the cells into a 96-well plate at a density of approximately 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
The next day, replace the medium with fresh medium containing various concentrations of this compound, the positive control, or vehicle.
-
Pre-incubate the cells with the compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce iNOS expression and NO production. Include a set of unstimulated control wells.
-
Incubate the plate for 24 hours.
-
-
Nitrite Measurement:
-
After incubation, collect the cell culture supernatant.
-
Perform the Griess assay on the supernatant as described in Part 1, step 3.
-
-
Cell Viability Assay:
-
After collecting the supernatant, assess the viability of the remaining cells using an MTT assay or other suitable method to ensure that the observed inhibition of NO production is not due to cytotoxicity.
-
-
Data Analysis:
-
Calculate the nitrite concentration and percentage of inhibition as described in Part 1, step 4.
-
Plot the cell viability percentage against the compound concentrations.
-
Determine the IC₅₀ value for NO inhibition.
-
Experimental Workflow
Figure 2. Overall workflow for assessing NOS inhibition.
Data Presentation
The quantitative results of the NOS inhibition assays should be summarized in a clear and concise manner. The following table provides a template for presenting the IC₅₀ values.
| Compound | Assay Type | IC₅₀ (µM) [Example Data] | Max Inhibition (%) | Cytotoxicity CC₅₀ (µM) |
| This compound | Cell-Free (iNOS) | TBD | TBD | N/A |
| This compound | Cell-Based (RAW 264.7) | TBD | TBD | TBD |
| L-NAME | Cell-Free (iNOS) | ~15 | ~98 | N/A |
| L-NAME | Cell-Based (RAW 264.7) | ~50 | ~95 | >1000 |
| Dexamethasone | Cell-Based (RAW 264.7) | ~0.1 | ~90 | >100 |
TBD: To Be Determined. The values for this compound are hypothetical and must be determined experimentally. N/A: Not Applicable.
Conclusion
The protocols detailed in these application notes provide a robust framework for the initial screening and characterization of this compound as a potential nitric oxide synthase inhibitor. By employing both cell-free and cell-based assays, researchers can gain valuable insights into the compound's mechanism of action, whether through direct enzyme inhibition or by modulating the upstream signaling pathways that regulate iNOS expression. The successful inhibition of nitric oxide production by this compound would warrant further investigation into its therapeutic potential for inflammatory and related disorders.
References
- 1. Nitric oxide synthase - Wikipedia [en.wikipedia.org]
- 2. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory activity of plant extracts on nitric oxide synthesis in LPS-activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suppression of inducible nitric oxide synthase expression by yakuchinones and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dietary Flavone Tectochrysin Exerts Anti-Inflammatory Action by Directly Inhibiting MEK1/2 in LPS-Primed Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Two new natural products from the fruits of Alpinia oxyphylla with inhibitory effects on nitric oxide production in lipopolysaccharide-activated RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction of nitric oxide synthase by lipopolysaccharide and its inhibition by auranofin in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Oxyphyllenone A in Lipopolysaccharide-Activated Macrophages
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Macrophages are key players in the inflammatory process, and their activation by lipopolysaccharide (LPS), a component of Gram-negative bacteria, triggers the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The signaling pathways primarily involved in this process are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Oxyphyllenone A is a novel compound with potential anti-inflammatory properties. This document provides detailed protocols for investigating the effects of this compound on LPS-activated macrophages, using Oxy210 as a representative compound for methodological guidance. The provided protocols cover the assessment of key inflammatory markers and the elucidation of the underlying signaling pathways.
Data Presentation
The following tables summarize the quantitative data on the inhibitory effects of the representative compound, Oxy210, on the expression of inflammatory genes in LPS-stimulated macrophages.[1]
Table 1: Inhibition of LPS-Induced Inflammatory Gene Expression in RAW 264.7 Mouse Macrophages by Oxy210 [1]
| Target Gene | Treatment | Relative mRNA Expression (Mean ± SD) | % Inhibition | IC₅₀ (µM) |
| Il6 | Control | 1.0 ± 0.1 | - | 1.25 |
| LPS (25 ng/mL) | 100.0 ± 5.0 | 0 | ||
| LPS + Oxy210 (5 µM) | 25.0 ± 2.5 | 75% | ||
| Tnfα | Control | 1.0 ± 0.2 | - | 1.73 |
| LPS (25 ng/mL) | 100.0 ± 6.0 | 0 | ||
| LPS + Oxy210 (5 µM) | 30.0 ± 3.0 | 70% | ||
| iNos | Control | 1.0 ± 0.15 | - | 0.99 |
| LPS (25 ng/mL) | 100.0 ± 7.0 | 0 | ||
| LPS + Oxy210 (5 µM) | 20.0 ± 2.0 | 80% |
Data is presented as relative expression normalized to a control group and is based on the findings for Oxy210.[1]
Table 2: Inhibition of LPS-Induced Inflammatory Gene Expression in THP-1 Human Macrophages by Oxy210 [1]
| Target Gene | Treatment | Relative mRNA Expression (Mean ± SD) | % Inhibition |
| IL6 | Control | 1.0 ± 0.1 | - |
| LPS (100 ng/mL) | 100.0 ± 8.0 | 0 | |
| LPS + Oxy210 (5 µM) | 35.0 ± 4.0 | 65% | |
| TNFα | Control | 1.0 ± 0.2 | - |
| LPS (100 ng/mL) | 100.0 ± 9.0 | 0 | |
| LPS + Oxy210 (5 µM) | 40.0 ± 5.0 | 60% |
Data is presented as relative expression normalized to a control group and is based on the findings for Oxy210.[1]
Experimental Protocols
Cell Culture and Treatment
Objective: To culture and prepare RAW 264.7 or THP-1 macrophages for treatment with LPS and this compound.
Materials:
-
RAW 264.7 mouse macrophage cell line or THP-1 human monocytic cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) for RAW 264.7 cells
-
RPMI-1640 medium for THP-1 cells
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (or representative compound Oxy210)
-
Dimethyl sulfoxide (DMSO) as a vehicle control
-
Phosphate-Buffered Saline (PBS)
-
Cell culture plates (6-well or 96-well)
Protocol for RAW 264.7 Cells:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed the cells in appropriate culture plates (e.g., 5 x 10⁵ cells/well in a 6-well plate) and allow them to adhere overnight.
-
The following day, replace the medium with fresh DMEM containing 0.1% FBS.
-
Pre-treat the cells with various concentrations of this compound (dissolved in DMSO) for 24 hours.[1] Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Following pre-treatment, add LPS (final concentration of 25 ng/mL) to the wells in the continued presence of this compound and incubate for the desired time (e.g., 24 hours for gene expression analysis).[1]
Protocol for THP-1 Cells:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
To differentiate monocytes into macrophages, seed the cells in culture plates and treat with 100 ng/mL PMA for 48-72 hours.
-
After differentiation, remove the PMA-containing medium and replace it with fresh RPMI-1640 with 10% FBS. Allow the cells to rest for 24 hours.
-
Replace the medium with fresh RPMI containing 0.1% FBS.
-
Pre-treat the differentiated macrophages with this compound for 24 hours.[1]
-
Add LPS (final concentration of 100 ng/mL) and continue to incubate for the desired time.[1]
Measurement of Nitric Oxide (NO) Production
Objective: To quantify the amount of NO produced by macrophages in the culture supernatant.
Materials:
-
Greiss Reagent System
-
Sodium nitrite standard solution
-
96-well microplate reader
Protocol:
-
Collect the cell culture supernatants after treatment as described in Protocol 3.1.
-
In a 96-well plate, mix 50 µL of each supernatant with 50 µL of Sulfanilamide solution (Part 1 of Greiss Reagent) and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Part 2 of Greiss Reagent) to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.
Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)
Objective: To measure the concentration of pro-inflammatory cytokines in the culture supernatant.
Materials:
-
ELISA kits for mouse or human TNF-α, IL-6, and IL-1β
-
Microplate reader
Protocol:
-
Collect the cell culture supernatants after treatment.
-
Perform the ELISA for each cytokine according to the manufacturer's instructions.
-
Briefly, this involves adding the supernatants to antibody-coated wells, followed by the addition of detection antibodies and a substrate for color development.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the cytokine concentrations based on a standard curve.
Analysis of Gene Expression by Quantitative Real-Time PCR (Q-RT-PCR)
Objective: To determine the effect of this compound on the mRNA expression of inflammatory genes.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based Q-RT-PCR master mix
-
Primers for target genes (e.g., iNos, Cox-2, Tnfα, Il6, Il1β) and a housekeeping gene (e.g., Gapdh or Actb)
-
Real-time PCR instrument
Protocol:
-
After cell treatment, lyse the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform Q-RT-PCR using the synthesized cDNA, gene-specific primers, and a suitable master mix.
-
The thermal cycling conditions will depend on the polymerase and primers used. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Western Blot Analysis of NF-κB and MAPK Signaling Pathways
Objective: To investigate the effect of this compound on the activation of key signaling proteins.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against phosphorylated and total forms of p65 (NF-κB), IκBα, p38, ERK1/2, and JNK
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells as described in Protocol 3.1 for shorter time points (e.g., 15-60 minutes) to capture signaling events.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.
Visualizations
Caption: LPS signaling cascade and the putative inhibitory point of this compound.
Caption: General workflow for studying this compound in LPS-activated macrophages.
References
- 1. Oxy210, a Semi-Synthetic Oxysterol, Exerts Anti-Inflammatory Effects in Macrophages via Inhibition of Toll-like Receptor (TLR) 4 and TLR2 Signaling and Modulation of Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxy210, a Semi-Synthetic Oxysterol, Exerts Anti-Inflammatory Effects in Macrophages via Inhibition of Toll-like Receptor (TLR) 4 and TLR2 Signaling and Modulation of Macrophage Polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Oxysterol, Oxy210, Inhibits Atherosclerosis in Hyperlipidemic Mice and Inflammatory Responses of Vascular Cells [escholarship.org]
- 4. Oxysterol, Oxy210, Inhibits Hepatic Expression of Senescence-Associated and Pro-Fibrotic Genes in Humanized Hyperlipidemic Mice During Development of MASH and in Human Hepatocytes In Vitro[v1] | Preprints.org [preprints.org]
- 5. mdpi.com [mdpi.com]
application of Oxyphyllenone A in neuroprotective studies
Application of Arctigenin in Neuroprotective Studies
Disclaimer: Initial searches for "Oxyphyllenone A" did not yield specific results regarding its application in neuroprotective studies. Therefore, this document provides a detailed overview of the application of Arctigenin , a well-researched natural compound with demonstrated neuroprotective effects, as a representative example.
Arctigenin, a lignan found in plants of the Arctium genus, has garnered significant interest in neuroprotective research. Studies have highlighted its potential in mitigating neuronal damage in models of neurodegenerative diseases, particularly Parkinson's disease.[1][2] Its neuroprotective capacity is primarily attributed to its potent anti-inflammatory and antioxidant properties.[1][3][4]
Mechanism of Action
Arctigenin exerts its neuroprotective effects through a multi-targeted mechanism that involves the suppression of neuroinflammation and the reduction of oxidative stress.
Anti-inflammatory Effects:
Arctigenin has been shown to inhibit the activation of microglia and astrocytes, key players in neuroinflammation.[1] It significantly reduces the production of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[3][4] This is achieved, in part, by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[5][6] Studies suggest that arctigenin can modulate upstream pathways such as the HMGB1/TLR4 and TNF-α/TNFR1 signaling cascades, which converge on NF-κB activation.[5]
Antioxidant Effects:
The compound enhances the endogenous antioxidant defense system. In rotenone-induced models of Parkinson's disease, arctigenin treatment has been observed to increase the levels of glutathione (GSH) and the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px).[3][4] Concurrently, it reduces the levels of malondialdehyde (MDA), a marker of lipid peroxidation and oxidative damage.[3][4]
Below is a diagram illustrating the key signaling pathways involved in the neuroprotective action of Arctigenin.
Data Presentation
The neuroprotective efficacy of Arctigenin has been quantified in several preclinical studies. The following tables summarize the data from a representative study using a rotenone-induced rat model of Parkinson's disease.[3][4]
Table 1: Effect of Arctigenin on Behavioral Tests
| Treatment Group | Grid Test (Time to cross, s) | Bar Test (Deadlock time, s) | Open-field Test (Locomotor score) |
| Control | 5.2 ± 0.8 | 15.3 ± 3.1 | 110.5 ± 12.4 |
| Rotenone (ROT) | 18.9 ± 3.5 | 65.8 ± 8.2 | 45.2 ± 7.8 |
| ROT + Arctigenin (Low Dose) | 14.1 ± 2.9 | 48.7 ± 6.5 | 68.9 ± 9.1 |
| ROT + Arctigenin (High Dose) | 8.5 ± 1.7 | 25.4 ± 4.9 | 95.7 ± 10.3 |
Table 2: Effect of Arctigenin on Oxidative Stress Markers in the Substantia Nigra
| Treatment Group | MDA (nmol/mg protein) | GSH (μg/mg protein) | SOD (U/mg protein) | GSH-Px (U/mg protein) |
| Control | 1.8 ± 0.3 | 25.6 ± 3.4 | 12.1 ± 1.5 | 8.9 ± 1.1 |
| Rotenone (ROT) | 5.9 ± 0.8 | 10.2 ± 1.9 | 5.3 ± 0.9 | 3.7 ± 0.6 |
| ROT + Arctigenin (High Dose) | 2.5 ± 0.5 | 20.8 ± 2.8 | 9.8 ± 1.2 | 7.5 ± 0.9 |
Table 3: Effect of Arctigenin on Pro-inflammatory Cytokines in the Substantia Nigra
| Treatment Group | TNF-α (pg/mg protein) | IL-1β (pg/mg protein) | IL-6 (pg/mg protein) |
| Control | 35.4 ± 5.1 | 22.1 ± 3.8 | 40.2 ± 6.3 |
| Rotenone (ROT) | 112.8 ± 12.5 | 85.7 ± 9.9 | 135.4 ± 15.1 |
| ROT + Arctigenin (High Dose) | 55.2 ± 7.8 | 41.3 ± 6.2 | 68.7 ± 8.9 |
Experimental Protocols
This section provides a detailed methodology for investigating the neuroprotective effects of Arctigenin in a rotenone-induced rat model of Parkinson's disease.[3][4]
Protocol 1: In Vivo Rotenone-Induced Parkinson's Disease Model
1. Animals and Housing:
-
Use male Wistar rats (200-250g).
-
House the animals in a controlled environment (22 ± 2°C, 12h light/dark cycle) with ad libitum access to food and water.
-
Acclimatize the animals for at least one week before the experiment.
2. Experimental Groups:
-
Control Group: Receives vehicle (e.g., sunflower oil) subcutaneously (s.c.) and vehicle for Arctigenin orally (p.o.).
-
Rotenone (ROT) Group: Receives rotenone (2 mg/kg, s.c.) daily for 35 days.
-
Arctigenin Treatment Groups: Receive rotenone (2 mg/kg, s.c.) and Arctigenin (e.g., 20 mg/kg and 40 mg/kg, p.o.) daily for 35 days.
3. Drug Preparation and Administration:
-
Prepare rotenone in sunflower oil.
-
Prepare Arctigenin in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer rotenone subcutaneously.
-
Administer Arctigenin orally one hour before the rotenone injection.
4. Behavioral Analysis:
-
Perform behavioral tests weekly to assess motor deficits.
-
Grid Test: Measure the time taken for the rat to cross a wire grid.
-
Bar Test: Measure the time the rat remains on a horizontal bar (catalepsy).
-
Open-field Test: Record locomotor activity, such as distance traveled and rearing frequency, for a defined period.
5. Tissue Collection and Preparation:
-
At the end of the treatment period (Day 36), euthanize the animals.
-
Perfuse the brains with saline followed by 4% paraformaldehyde for immunohistochemistry, or rapidly dissect the substantia nigra and striatum on ice for biochemical analysis.
-
Store tissue samples at -80°C until further processing.
6. Biochemical Analysis:
-
Oxidative Stress Markers: Homogenize brain tissue and measure levels of MDA, GSH, and the activity of SOD and GSH-Px using commercially available assay kits.
-
Pro-inflammatory Cytokines: Measure the levels of TNF-α, IL-1β, and IL-6 in the tissue homogenates using ELISA kits.
7. Immunohistochemistry:
-
Section the fixed brain tissue.
-
Perform immunohistochemical staining for Tyrosine Hydroxylase (TH) to assess the loss of dopaminergic neurons in the substantia nigra.
-
Stain for Iba-1 and GFAP to evaluate microglial and astrocyte activation, respectively.
8. Statistical Analysis:
-
Analyze data using appropriate statistical tests, such as one-way ANOVA followed by a post-hoc test.
-
A p-value of < 0.05 is typically considered statistically significant.
The following diagram outlines the experimental workflow.
References
- 1. Neuroprotective effect of arctigenin against neuroinflammation and oxidative stress induced by rotenone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of arctigenin on neurological diseases: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effect of arctigenin against neuroinflammation and oxidative stress induced by rotenone - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Neuroprotective effect of arctigenin against neuroinflammation and oxidative stress induced by rotenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arctigenin protects against depression by inhibiting microglial activation and neuroinflammation via HMGB1/TLR4/NF‐κB and TNF‐α/TNFR1/NF‐κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arctigenin: Harnessing Nature’s Power as an Anti-Inflammatory Agent [gavinpublishers.com]
Application Note: Evaluating the Neuroprotective Effects of Oxyphyllenone A in PC12 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: The PC12 cell line, derived from a rat pheochromocytoma, is a widely utilized in vitro model for neurobiological and neurotoxicological research.[1] When treated with Nerve Growth Factor (NGF), these cells cease proliferation and differentiate into cells with characteristics similar to sympathetic neurons, making them an ideal system for studying neuronal differentiation, neuroprotection, and neurodegenerative disease mechanisms.[1][2] Oxidative stress is a key pathological mechanism in many neurodegenerative disorders. Inducing oxidative stress in PC12 cells, commonly with hydrogen peroxide (H₂O₂), provides a reliable model for screening potential neuroprotective compounds.[3][4]
Oxyphyllenone A is a bioactive compound found in Alpiniae oxyphyllae Fructus (AOF).[5] Studies on AOF extracts suggest potent neuroprotective effects against H₂O₂-induced oxidative damage in PC12 cells, primarily through the regulation of the PI3K/Akt signaling pathway and subsequent inhibition of apoptosis.[5][6] This document provides a detailed experimental setup and protocols for testing the specific effects of this compound on PC12 cells subjected to oxidative stress.
Experimental Workflow
The overall experimental process involves culturing PC12 cells, pre-treating with this compound, inducing cellular injury with H₂O₂, and subsequently performing a battery of assays to assess cell viability, oxidative stress, apoptosis, and the modulation of key signaling pathways.
Caption: General experimental workflow for assessing this compound.
Experimental Protocols
Protocol 1: PC12 Cell Culture and Maintenance
This protocol describes the standard procedure for culturing and passaging the PC12 cell line.
-
Vessel Coating: PC12 cells should be plated on collagen-coated plates to ensure proper adherence.[7] To prepare, dilute rat tail collagen to a final concentration of 50 µg/mL in sterile PBS. Add the solution to culture vessels, ensuring the entire surface is covered, and incubate for at least 1 hour at 37°C. Aspirate the collagen solution and allow the plates to dry completely in a sterile hood before use.[7]
-
Culture Medium: Grow PC12 cells in RPMI-1640 medium supplemented with 10% horse serum and 5% fetal bovine serum (FBS).
-
Thawing Cells: Thaw frozen vials of PC12 cells rapidly in a 37°C water bath.[8] Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete medium. Centrifuge at 240 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete medium.[8]
-
Passaging: Subculture cells when they reach 90-95% confluency.[8] PC12 cells can be detached by forcefully pipetting the medium over the cell monolayer.[7][8] Collect the cell suspension, centrifuge at 240 x g for 5 minutes, and resuspend in fresh medium for replating at a 1:3 to 1:5 ratio.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.[1]
Protocol 2: Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9]
-
Cell Seeding: Seed PC12 cells in a collagen-coated 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium.[3] Incubate for 24 hours to allow for cell attachment.
-
Treatment:
-
Remove the culture medium.
-
Add fresh medium containing various concentrations of this compound and incubate for 2 hours.
-
Add H₂O₂ (e.g., 100 µM final concentration) to induce oxidative stress and incubate for an additional 24 hours.[4][10] Include control groups (untreated cells) and H₂O₂-only treated cells.
-
-
MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate at 37°C for 4 hours.[11][12]
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10] Mix thoroughly by shaking the plate for 10 minutes.[11]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.[10] Cell viability is expressed as a percentage relative to the untreated control group.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the DCFH-DA probe to quantify intracellular ROS levels.
-
Cell Seeding and Treatment: Seed and treat PC12 cells in a 96-well plate as described in Protocol 2.
-
Probe Loading: After treatment, discard the medium and wash the cells once with warm PBS.
-
Add 100 µL of DCFH-DA (10 µM final concentration) diluted in serum-free medium to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes in the dark.[3]
-
Measurement: Wash the cells three times with PBS. Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 525 nm.
Protocol 4: Apoptosis Detection (Annexin V-FITC/PI Staining)
This method uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed PC12 cells in a 6-well plate. Treat with this compound and/or H₂O₂ as described in Protocol 2.
-
Cell Collection: Following incubation, collect both adherent and floating cells. Centrifuge the cell suspension at 1,000 rpm for 5 minutes.[11]
-
Staining:
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within 1 hour.[14]
Protocol 5: Western Blot Analysis
Western blotting is used to detect the expression levels of specific proteins within the PI3K/Akt and apoptosis pathways.
-
Cell Lysis: After treatment in 6-well plates, wash cells with ice-cold PBS and add 100 µL of RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[15]
-
Protein Quantification: Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, visualize the protein bands using an ECL detection reagent and an imaging system.[17]
Proposed Signaling Pathway of this compound
Research suggests that extracts containing this compound protect PC12 cells from oxidative stress by activating the PI3K/Akt survival pathway.[5][6] Activated Akt (p-Akt) can phosphorylate and inactivate pro-apoptotic proteins while promoting the expression of anti-apoptotic proteins, ultimately leading to enhanced cell survival.
Caption: Hypothesized PI3K/Akt signaling pathway of this compound.
Data Presentation
Quantitative data from the experiments should be summarized in clear, well-structured tables to facilitate comparison between different treatment groups.
Table 1: Effect of this compound on PC12 Cell Viability after H₂O₂ Exposure
| Treatment Group | Concentration | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| Control | - | 0.95 ± 0.05 | 100.0 |
| H₂O₂ Only | 100 µM | 0.48 ± 0.04 | 50.5 |
| This compound + H₂O₂ | 10 µM | 0.65 ± 0.05 | 68.4 |
| This compound + H₂O₂ | 25 µM | 0.78 ± 0.06 | 82.1 |
| This compound + H₂O₂ | 50 µM | 0.89 ± 0.05 | 93.7 |
Table 2: Effect of this compound on Intracellular ROS and Apoptosis
| Treatment Group | ROS Production (% of Control) | Early Apoptosis (%) | Late Apoptosis (%) |
| Control | 100.0 ± 8.5 | 3.1 ± 0.5 | 1.5 ± 0.3 |
| H₂O₂ Only | 250.4 ± 15.2 | 25.6 ± 2.1 | 10.2 ± 1.1 |
| This compound (50 µM) + H₂O₂ | 125.6 ± 10.1 | 8.9 ± 1.0 | 4.3 ± 0.6 |
Table 3: Densitometric Analysis of Key Signaling Proteins
| Treatment Group | p-Akt / Akt Ratio | Bcl-2 / β-actin Ratio | Bax / β-actin Ratio |
| Control | 1.00 ± 0.10 | 1.00 ± 0.08 | 1.00 ± 0.09 |
| H₂O₂ Only | 0.45 ± 0.06 | 0.52 ± 0.05 | 1.85 ± 0.15 |
| This compound (50 µM) + H₂O₂ | 1.55 ± 0.12 | 1.21 ± 0.10 | 0.95 ± 0.08 |
References
- 1. PC12 Cell Line: Cell Types, Coating of Culture Vessels, Differentiation and Other Culture Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Passage Variation of PC12 Cells Results in Inconsistent Susceptibility to Externally Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Frontiers | Alpiniae oxyphyllae fructus possesses neuroprotective effects on H2O2 stimulated PC12 cells via regulation of the PI3K/Akt signaling Pathway [frontiersin.org]
- 6. Alpiniae oxyphyllae fructus possesses neuroprotective effects on H2O2 stimulated PC12 cells via regulation of the PI3K/Akt signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PC12 cell protocols [whitelabs.org]
- 8. Use of PC12 Cells and Rat Superior Cervical Ganglion Sympathetic Neurons as Models for Neuroprotective Assays Relevant to Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. Pioglitazone protects PC12 cells against oxidative stress injury: An in vitro study of its antiapoptotic effects via the PPARγ pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell viability and dopamine secretion of 6-hydroxydopamine-treated PC12 cells co-cultured with bone marrow-derived mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. biotech.illinois.edu [biotech.illinois.edu]
- 14. Development of an ischemic tolerance model in a PC12 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. jdc.jefferson.edu [jdc.jefferson.edu]
Application Notes and Protocols for the Proposed Total Synthesis of Oxyphyllenone A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxyphyllenone A is a sesquiterpenoid natural product with a decalin core structure, characterized by a vicinal diol and a quaternary methyl group. Its full IUPAC name is (4aR,7R,8R)-7,8-dihydroxy-4a,8-dimethyl-4,5,6,7-tetrahydro-3H-naphthalen-2-one[1]. To date, a total synthesis of this compound has not been reported in the scientific literature. These application notes outline two proposed retrosynthetic strategies and detailed protocols for key transformations, providing a comprehensive guide for researchers interested in the de novo synthesis of this molecule. The proposed strategies are grounded in well-established synthetic methodologies for constructing stereochemically rich decalin systems, such as those used in the synthesis of other eremophilane-type sesquiterpenoids[1][2][3][4][5].
Retrosynthetic Analysis
Two plausible retrosynthetic strategies are proposed for the synthesis of this compound. Both strategies converge on a common intermediate, a Wieland-Miescher ketone analogue, a classic starting material in the stereocontrolled synthesis of decalin systems[6][7][8][9][10][11][12].
Strategy A focuses on a late-stage dihydroxylation of an enone intermediate. The key disconnections involve:
-
C7-C8 diol: Formed via dihydroxylation of a corresponding alkene.
-
C8-methyl group: Introduced via conjugate addition to an enone.
-
Decalin core: Constructed via a Robinson annulation.
Strategy B proposes an early introduction of the C8-hydroxyl group and the C8-methyl group via an epoxide intermediate. The key disconnections are:
-
C7-C8 diol: Arising from the ring-opening of an epoxide.
-
Epoxide: Formed from an allylic alcohol.
-
Decalin core: Also constructed via a Robinson annulation.
Caption: Retrosynthetic analysis of this compound.
Proposed Synthetic Strategies and Data Presentation
The forward synthesis for each strategy is detailed below. Expected yields and stereoselectivities are based on analogous transformations reported in the literature for the synthesis of related natural products[4][6][7][8][13][14][15][16].
| Step | Reaction | Strategy A | Strategy B | Expected Yield (%) | Expected Stereoselectivity | Reference |
| 1 | Robinson Annulation | Yes | Yes | 80-90 | >95% ee (with proline catalysis) | [8][11] |
| 2 | Ketal Protection | Yes | Yes | >95 | N/A | [6][7] |
| 3 | Conjugate Addition | Yes | No | 85-95 | Diastereoselective | [4] |
| 4 | Ketone Reduction | Yes | No | 90-98 | Stereoselective | [6][7] |
| 5 | Dehydration | Yes | No | 80-90 | Zaitsev Product | [4] |
| 6 | Dihydroxylation | Yes | No | 70-85 | syn-diol | [17] |
| 7 | Ketal Deprotection & Oxidation | Yes | Yes | 85-95 (two steps) | N/A | [6][7] |
| 8 | Luche Reduction | No | Yes | 90-98 | Stereoselective | N/A |
| 9 | Epoxidation | No | Yes | 80-90 | Stereoselective | N/A |
| 10 | Epoxide Ring Opening | No | Yes | 75-85 | Regio- and Stereoselective | N/A |
Experimental Protocols
Detailed experimental protocols for the key steps of the proposed Strategy A are provided below. These protocols are adapted from established procedures for similar transformations on decalin systems.
Protocol 1: Asymmetric Robinson Annulation to form Wieland-Miescher Ketone Analogue
This protocol describes the enantioselective synthesis of the core decalin structure using a proline-catalyzed Robinson annulation[8][11].
-
Materials: 2-methyl-1,3-cyclohexanedione, methyl vinyl ketone (MVK), (S)-proline, dimethylformamide (DMF), pyrrolidine, acetic acid, ethyl acetate, brine, anhydrous magnesium sulfate.
-
Procedure:
-
To a solution of 2-methyl-1,3-cyclohexanedione (1.0 eq) in dry DMF, add (S)-proline (0.1 eq).
-
Cool the mixture to 0 °C and add methyl vinyl ketone (1.2 eq) dropwise over 30 minutes.
-
Stir the reaction mixture at room temperature for 48 hours.
-
To a separate flask, add pyrrolidine (1.5 eq) and acetic acid (1.5 eq) in benzene and heat to reflux with a Dean-Stark trap for 1 hour.
-
Add the reaction mixture from step 3 to the refluxing solution and continue to reflux for 8 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the Wieland-Miescher ketone analogue.
-
Protocol 2: Stereoselective Dihydroxylation
This protocol details the formation of the vicinal diol using an osmium-catalyzed dihydroxylation, which is expected to proceed from the less hindered convex face of the decalin system to give the desired syn-diol[17].
-
Materials: Alkene intermediate, osmium tetroxide (OsO4, 4% in water), N-methylmorpholine N-oxide (NMO), acetone, water, sodium sulfite, ethyl acetate, brine, anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve the alkene intermediate (1.0 eq) in a mixture of acetone and water (10:1).
-
Add N-methylmorpholine N-oxide (1.5 eq) to the solution.
-
Add osmium tetroxide solution (0.02 eq) dropwise.
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite and stir for 1 hour.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield this compound.
-
Workflow and Pathway Diagrams
Caption: Proposed synthetic workflow for this compound via Strategy A.
Conclusion
The absence of a reported total synthesis of this compound presents an opportunity for novel synthetic exploration. The strategies and protocols outlined in these application notes provide a robust starting point for the synthesis of this natural product. The proposed routes leverage well-established and high-yielding reactions, offering a high probability of success. The stereochemical challenges can be addressed through the use of asymmetric catalysis and substrate-controlled diastereoselective reactions. Successful completion of the total synthesis of this compound would be a significant achievement in the field of natural product synthesis and would enable further investigation of its biological properties.
References
- 1. Total synthesis of five natural eremophilane-type sesquiterpenoids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Further synthetic investigations in the eremophilane sesquiterpene group. Synthesis of (±)-isovalencenic acid, (±)-isovalencenol, and their (Z)-isomers, and experiments directed towards the synthesis of tessaric acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Stereoselective Synthesis of trans-Decalin-Based Spirocarbocycles via Photocyclization of 1,2-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. Novel approaches to the synthesis of Wieland-Miescher ketone analogues - UCL Discovery [discovery.ucl.ac.uk]
- 11. scholarworks.uni.edu [scholarworks.uni.edu]
- 12. Wieland–Miescher ketone: a cornerstone in natural product synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. Stereoselective synthesis of an advanced trans-decalin intermediate towards the total synthesis of anthracimycin - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. Diol synthesis by dihydroxylation [organic-chemistry.org]
Application Notes and Protocols for the Quantification of Oxyphyllenone A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxyphyllenone A, a sesquiterpenoid with the molecular formula C₁₂H₁₈O₃, is a natural product of interest within phytochemical and pharmacological research.[1][2] Accurate and precise quantification of this compound in various matrices, such as plant extracts and biological fluids, is crucial for pharmacokinetic studies, quality control of herbal products, and understanding its biological activity. Due to its structural characteristics as an oxidized terpenoid, established analytical methodologies for similar compounds can be adapted for its quantification.
This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While specific validated methods for this compound are not widely published, the following protocols are based on established methods for the analysis of structurally related terpenoids and triterpenoids and serve as a comprehensive guide for method development and validation.[3][4][5]
Note: These protocols are intended as a starting point and will require optimization and validation for the specific matrix and analytical instrumentation used.
Analytical Methods Overview
The choice of analytical method for the quantification of this compound depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
-
HPLC-UV: This technique is a robust and widely available method suitable for the quantification of analytes in relatively simple matrices or at higher concentrations.[6] For compounds like terpenoids that may lack a strong chromophore, detection is often performed at low UV wavelengths (205-210 nm).
-
LC-MS/MS: This is the preferred method for quantifying trace levels of analytes in complex biological matrices due to its high sensitivity and selectivity.[5][7][8] The use of Multiple Reaction Monitoring (MRM) allows for precise quantification with minimal interference.
Data Presentation
The following tables provide an example of how to present quantitative data for the validation of an analytical method for this compound.
Table 1: HPLC-UV Method Validation Parameters (Example)
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | > 0.999 | r² ≥ 0.995 |
| Limit of Detection (LOD) | 0.1 µg/mL | Signal-to-Noise Ratio ≥ 3 |
| Limit of Quantification (LOQ) | 0.5 µg/mL | Signal-to-Noise Ratio ≥ 10 |
| Precision (%RSD) | Intra-day: < 2%, Inter-day: < 5% | RSD ≤ 15% (≤ 20% at LOQ) |
| Accuracy (% Recovery) | 95% - 105% | 80% - 120% |
| Specificity | No interfering peaks at the retention time of the analyte | Peak purity and resolution > 1.5 |
Table 2: LC-MS/MS Method Validation Parameters (Example)
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | > 0.998 | r² ≥ 0.99 |
| Limit of Detection (LOD) | 0.05 ng/mL | Signal-to-Noise Ratio ≥ 3 |
| Limit of Quantification (LOQ) | 0.2 ng/mL | Signal-to-Noise Ratio ≥ 10 |
| Precision (%RSD) | Intra-day: < 5%, Inter-day: < 10% | RSD ≤ 15% (≤ 20% at LOQ) |
| Accuracy (% Recovery) | 90% - 110% | 80% - 120% |
| Matrix Effect | 92% | 85% - 115% |
| Recovery | 88% | Consistent, precise, and reproducible |
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-UV
This protocol provides a general procedure for the quantification of this compound in plant extracts.
1. Sample Preparation (Solid-Liquid Extraction)
-
Accurately weigh 1.0 g of powdered plant material.
-
Add 20 mL of methanol (or another suitable solvent) and sonicate for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the pellet twice more.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the dried extract in 1 mL of the mobile phase and filter through a 0.45 µm syringe filter before HPLC analysis.
2. HPLC-UV Instrumentation and Conditions
-
HPLC System: A standard HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is a 70:30 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (as many terpenoids lack strong chromophores and absorb at lower wavelengths).
-
Injection Volume: 20 µL.
3. Calibration Curve
-
Prepare a stock solution of this compound standard in methanol (1 mg/mL).
-
Perform serial dilutions to prepare working standards with concentrations ranging from 0.5 µg/mL to 100 µg/mL.
-
Inject each standard in triplicate and plot the peak area against the concentration to construct the calibration curve.
4. Data Analysis
-
Inject the prepared sample extracts into the HPLC system.
-
Identify the this compound peak based on the retention time of the standard.
-
Quantify the amount of this compound in the sample using the linear regression equation from the calibration curve.
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol is designed for the sensitive and selective quantification of this compound in biological matrices such as plasma or serum.
1. Sample Preparation (Liquid-Liquid Extraction or Solid-Phase Extraction)
-
Liquid-Liquid Extraction (LLE):
-
To 100 µL of plasma, add 10 µL of an internal standard solution (a structurally similar compound not present in the sample).
-
Add 500 µL of ethyl acetate (or another suitable organic solvent).
-
Vortex for 2 minutes and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 100 µL of plasma (pre-treated with an internal standard).
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute this compound with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.
-
2. LC-MS/MS Instrumentation and Conditions
-
LC System: A UPLC or HPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column with a smaller particle size for better resolution (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Example Gradient: 0-1 min, 30% B; 1-5 min, 30-90% B; 5-6 min, 90% B; 6-6.1 min, 90-30% B; 6.1-8 min, 30% B.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized for this compound).
-
MRM Transitions: The precursor ion (Q1) will be the [M+H]⁺ or [M-H]⁻ of this compound. The product ions (Q3) will be determined by infusing a standard solution of this compound into the mass spectrometer and performing a product ion scan.
3. Calibration and Quality Control Samples
-
Prepare calibration standards and quality control (QC) samples by spiking known amounts of this compound standard into a blank matrix (e.g., drug-free plasma).
-
The concentration range should cover the expected concentrations in the study samples.
4. Data Analysis
-
Analyze the samples, calibration standards, and QC samples using the developed LC-MS/MS method.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound.
Caption: General workflow for the quantification of this compound.
Signaling Pathway Diagram
As there is currently limited public information on the specific signaling pathways involving this compound, a generalized diagram illustrating a potential mechanism of action for a bioactive compound is provided below. This diagram is for illustrative purposes and should be adapted as more specific information about this compound's biological targets becomes available.
Caption: Hypothetical signaling pathway for a bioactive compound.
References
- 1. This compound | C12H18O3 | CID 10262534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Compound: this compound (CHEMBL71537) - ChEMBL [ebi.ac.uk]
- 3. Techniques for the analysis of pentacyclic triterpenoids in medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Analysis of triterpenoids in ganoderma lucidum using liquid chromatography coupled with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Oxyphyllenone A in Human Plasma using UPLC-QTOF/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oxyphyllenone A is a naturally occurring oxylipin found in plants such as Alpinia oxyphylla.[1] Oxylipins are a class of bioactive lipid mediators derived from the oxidation of polyunsaturated fatty acids, playing significant roles in various physiological and pathological processes, including inflammation.[2] Accurate quantification of these molecules in biological matrices is crucial for understanding their function and potential as therapeutic targets or biomarkers. This application note details a robust and sensitive method for the analysis of this compound in human plasma using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF/MS). This method provides the high resolution, mass accuracy, and sensitivity required for the confident identification and quantification of low-abundance lipids in complex biological samples.[3]
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
Effective sample preparation is critical to remove interferences such as proteins and phospholipids from the plasma matrix, thereby enhancing analytical sensitivity and protecting the UPLC-MS system.[4] This protocol employs protein precipitation followed by solid-phase extraction.
Materials:
-
Human plasma (collected in EDTA tubes)[5]
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Internal Standard (IS): d4-PGE2 or a structurally similar deuterated oxylipin.[4]
-
SPE Cartridges: Oasis MAX or equivalent mixed-mode anion exchange cartridges.
-
Centrifuge, evaporator, and vortex mixer.
Protocol:
-
Thawing & Spiking: Thaw frozen human plasma samples on ice. To 200 µL of plasma, add 10 µL of the internal standard solution. Vortex briefly.
-
Protein Precipitation: Add 600 µL of ice-cold methanol to the plasma sample. Vortex vigorously for 1 minute to precipitate proteins.[6]
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube.
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of deionized water.
-
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove polar impurities.
-
Wash the cartridge with 1 mL of 20% methanol in water to remove less polar impurities.
-
-
Elution: Elute this compound and other oxylipins from the cartridge with 1 mL of 1% formic acid in acetonitrile.
-
Dry Down & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (90:10 Mobile Phase A:Mobile Phase B). Vortex and transfer to an LC vial for analysis.
UPLC-QTOF/MS Analysis
The reconstituted sample is analyzed using a UPLC system coupled to a QTOF mass spectrometer. The parameters below are optimized for the separation and detection of oxylipins.[3]
UPLC System Conditions
| Parameter | Value |
| System | Waters ACQUITY UPLC I-Class or equivalent |
| Column | ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)[3] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Gradient | See Table 2 |
Table 1: UPLC System Parameters.
UPLC Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 2.0 | 50 |
| 10.0 | 85 |
| 12.0 | 98 |
| 14.0 | 98 |
| 14.1 | 30 |
| 16.0 | 30 |
Table 2: UPLC Gradient Program.
QTOF/MS System Conditions
Analysis is performed in negative electrospray ionization (ESI) mode, which is optimal for detecting acidic molecules like oxylipins.[7]
| Parameter | Value |
| System | Waters Xevo G2-XS QTOF or equivalent |
| Ionization Mode | ESI Negative |
| Capillary Voltage | 2.5 kV |
| Cone Voltage | 30 V |
| Source Temp. | 150°C |
| Desolvation Temp. | 500°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Acquisition Mode | MSE (Low & High Collision Energy) |
| Collision Energy | Low: 6 eV; High Ramp: 20-40 eV |
| Mass Range | 50 - 1000 m/z |
Table 3: QTOF/MS System Parameters.
Data Presentation & Results
This compound has a molecular formula of C₁₂H₁₈O₃.[1][8][9] The quantitative analysis relies on the accurate mass measurement of the deprotonated molecule [M-H]⁻ and its characteristic fragment ions.
Quantitative Data for this compound
| Analyte | Molecular Formula | Exact Mass | Observed [M-H]⁻ (m/z) | Key Fragment Ions (m/z) |
| This compound | C₁₂H₁₈O₃ | 210.1256 | 209.1183 | 191.1077 ([M-H-H₂O]⁻), 163.1128 ([M-H-H₂O-CO]⁻) |
Table 4: Predicted Mass Spectrometric Data for this compound. The key fragment ions are proposed based on common fragmentation patterns of related compounds, such as the neutral loss of water (H₂O) and carbon monoxide (CO).[10]
Visualizations
Experimental Workflow
The overall process from sample collection to data analysis is outlined below. This workflow ensures reproducibility and minimizes sample degradation.
Caption: UPLC-QTOF/MS Experimental Workflow.
Generalized Oxylipin Signaling Pathway
This compound is an oxylipin, a class of molecules often generated through the lipoxygenase (LOX) pathway. This pathway converts polyunsaturated fatty acids (PUFAs) into various signaling molecules involved in inflammatory responses.[11][12][13][14]
Caption: Generalized Lipoxygenase (LOX) Pathway.
References
- 1. This compound | C12H18O3 | CID 10262534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Species-specific optimization of oxylipin ionization in LC–MS: a design of experiments approach to improve sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Compound: this compound (CHEMBL71537) - ChEMBL [ebi.ac.uk]
- 9. Oxyphyllenone B | C12H18O3 | CID 44310512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Unusual negative charge-directed fragmentation: collision-induced dissociation of cyclopentenone oxylipins in negative ion mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lipoxygenase (LOX) Pathway: A Promising Target to Combat Cancer | Bentham Science [eurekaselect.com]
- 12. researchgate.net [researchgate.net]
- 13. Inflammation, Cancer and Oxidative Lipoxygenase Activity are Intimately Linked - PMC [pmc.ncbi.nlm.nih.gov]
- 14. glpbio.com [glpbio.com]
Application Notes and Protocols for Investigating the Bioactivity of Oxyphyllenone A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for assessing the potential biological activities of Oxyphyllenone A, a natural product isolated from the medicinal plant Alpinia oxyphylla. While direct evidence for the bioactivity of this compound is currently limited, extracts from Alpinia oxyphylla have demonstrated promising neuroprotective, anti-inflammatory, antioxidant, and anticancer properties.[1][2][3][4][5][6][7] The following protocols are designed to enable researchers to systematically investigate whether this compound contributes to these observed therapeutic effects.
Assessment of Anti-inflammatory Activity
Inflammation is a key pathological component of numerous diseases. Extracts of Alpinia oxyphylla have been shown to exhibit anti-inflammatory effects, suggesting that its constituents, such as this compound, may possess similar properties.[5][7][8]
Application Note:
This protocol describes an in vitro assay to determine the anti-inflammatory potential of this compound by measuring its effect on the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).
Experimental Protocol: In Vitro Anti-inflammatory Assay
1. Cell Culture and Treatment:
- Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
- Seed cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., dexamethasone).
- Stimulate the cells with 1 µg/mL of LPS for 24 hours.
2. Nitric Oxide (NO) Quantification (Griess Assay):
- After the 24-hour incubation, collect 100 µL of the cell culture supernatant.
- Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
- Incubate at room temperature for 10 minutes.
- Measure the absorbance at 540 nm using a microplate reader.
- Calculate the nitrite concentration using a sodium nitrite standard curve.
3. Pro-inflammatory Cytokine Measurement (ELISA):
- Collect the cell culture supernatant as described above.
- Quantify the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) using commercially available ELISA kits, following the manufacturer's instructions.
4. Data Analysis:
- Express the results as a percentage of the LPS-stimulated control.
- Calculate the IC50 value for NO inhibition.
Data Presentation:
Table 1: Effect of this compound on NO and Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells
| Concentration (µM) | NO Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| 1 | |||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| Dexamethasone (10 µM) |
Signaling Pathway Visualization:
Caption: Proposed inhibitory effect of this compound on the NF-κB signaling pathway.
Evaluation of Antioxidant Activity
Oxidative stress is implicated in the pathogenesis of various chronic diseases. Alpinia oxyphylla extracts have been reported to possess antioxidant properties.[2][4][7][9][10]
Application Note:
This section details two common in vitro assays to evaluate the antioxidant capacity of this compound: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay.
Experimental Protocols:
1. DPPH Radical Scavenging Assay:
- Prepare a 0.1 mM solution of DPPH in methanol.
- In a 96-well plate, add 100 µL of various concentrations of this compound (e.g., 10, 25, 50, 100, 200 µg/mL) in methanol.
- Add 100 µL of the DPPH solution to each well.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance at 517 nm.
- Ascorbic acid or Trolox can be used as a positive control.
- The percentage of scavenging activity is calculated as: [1 - (Abs_sample / Abs_control)] * 100.
2. ABTS Radical Scavenging Assay:
- Prepare the ABTS radical cation solution by mixing 7 mM ABTS solution with 2.45 mM potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
- Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
- Add 10 µL of various concentrations of this compound to 1 mL of the diluted ABTS solution.
- Incubate for 6 minutes at room temperature.
- Measure the absorbance at 734 nm.
- Ascorbic acid or Trolox can be used as a positive control.
- The percentage of scavenging activity is calculated as: [1 - (Abs_sample / Abs_control)] * 100.
Data Presentation:
Table 2: Antioxidant Activity of this compound
| Assay | Concentration (µg/mL) | Scavenging Activity (%) | IC50 (µg/mL) |
| DPPH | 10 | ||
| 25 | |||
| 50 | |||
| 100 | |||
| 200 | |||
| ABTS | 10 | ||
| 25 | |||
| 50 | |||
| 100 | |||
| 200 |
Experimental Workflow:
Caption: Workflow for in vitro antioxidant assays.
Investigation of Anticancer Activity
Extracts from Alpinia oxyphylla have demonstrated cytotoxic effects against various cancer cell lines, indicating the potential for its constituents to possess anticancer properties.[2][11][12]
Application Note:
The following protocols are designed to assess the cytotoxic and apoptotic effects of this compound on human cancer cell lines. A panel of cell lines representing different cancer types (e.g., breast, lung, colon) is recommended for a comprehensive evaluation.
Experimental Protocols:
1. Cell Viability Assay (MTT Assay):
- Seed cancer cells (e.g., MCF-7, A549, HT-29) in 96-well plates at an appropriate density and allow them to attach overnight.
- Treat the cells with a range of concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.
- After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
- Measure the absorbance at 570 nm.
- Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining):
- Treat cancer cells with this compound at its IC50 concentration for 24 or 48 hours.
- Harvest the cells and wash with cold PBS.
- Resuspend the cells in 1X Annexin V binding buffer.
- Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
- Incubate in the dark at room temperature for 15 minutes.
- Analyze the cells by flow cytometry.
- Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Data Presentation:
Table 3: Cytotoxic Effect of this compound on Cancer Cell Lines
| Cell Line | Incubation Time (h) | IC50 (µM) |
| MCF-7 | 24 | |
| 48 | ||
| 72 | ||
| A549 | 24 | |
| 48 | ||
| 72 | ||
| HT-29 | 24 | |
| 48 | ||
| 72 |
Table 4: Apoptotic Effect of this compound on a Representative Cancer Cell Line
| Treatment | Early Apoptosis (%) | Late Apoptosis (%) | Necrosis (%) |
| Control | |||
| This compound (IC50) |
Logical Relationship Diagram:
Caption: Logical flow for assessing the anticancer potential of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. In vitro antioxidant and cytotoxic properties of ethanol extract of Alpinia oxyphylla fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effects and Mechanisms of Alpiniae oxyphyllae Fructus, a Medicinal and Edible Homologous Herb: Research Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory and anti-nociceptive activities of Alpinia Oxyphylla Miquel extracts in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of Bioactive Components in the Fruit, Roots, and Leaves of Alpinia oxyphylla by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research progress on Alpinia oxyphylla in the treatment of diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of Chemical Constituents from Leaves and Stems of Alpinia oxyphylla: Potential Antioxidant and Tyrosinase Inhibitory Properties [mdpi.com]
- 10. Evaluating the Antioxidant Properties of the Leaves and Stems of Alpinia oxyphylla In Vitro and Its Growth-Promoting, Muscle Composition Change, and Antioxidative Stress Function on Juvenile Litopenaeus vannamei - PMC [pmc.ncbi.nlm.nih.gov]
- 11. asianpubs.org [asianpubs.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving Oxyphyllenone A isolation yield from natural products
Welcome to the technical support center for the isolation of Oxyphyllenone A from natural sources. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols to improve the yield and purity of this compound in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the primary natural source for isolating this compound?
A1: The primary and most commonly cited natural source for this compound is the dried fruit of Alpinia oxyphylla Miq., a plant from the ginger family (Zingiberaceae). This plant is widely used in traditional medicine, and its fruits are known to contain a variety of sesquiterpenoids, including this compound.[1][2][3]
Q2: I am getting a very low yield of this compound. What are the most critical steps affecting the final yield?
A2: Low yield is a common issue in natural product isolation. The most critical steps impacting the final yield of this compound are:
-
Initial Extraction Efficiency: The choice of solvent, extraction time, and temperature can significantly affect the amount of this compound extracted from the plant material.
-
Fractionation Strategy: Inefficient liquid-liquid partitioning can lead to the loss of the target compound into incorrect fractions.
-
Chromatographic Separation: Suboptimal column selection, mobile phase composition, and loading amounts during chromatographic purification can result in poor separation and loss of product.
-
Compound Degradation: this compound, like many natural products, may be susceptible to degradation due to prolonged exposure to harsh solvents, high temperatures, or extreme pH.
Q3: Which extraction solvent is best for maximizing the recovery of this compound?
A3: Based on literature, a high-percentage ethanol (e.g., 95%) or methanol extraction is effective for sesquiterpenoids like this compound from Alpinia oxyphylla fruits.[4][5] One study on the optimization of extraction for multiple compounds from Alpinia oxyphylla found that 70% ethanol with a 20:1 solvent-to-sample ratio at 60°C for 30 minutes provided the highest overall yield for a range of compounds. While not specific to this compound, this provides a strong starting point for optimization.
Q4: My fractions are very complex, and I'm having trouble isolating this compound with silica gel chromatography. What other chromatographic techniques can I use?
A4: If you are facing challenges with silica gel chromatography, consider the following alternatives or additional steps:
-
Medium Pressure Liquid Chromatography (MPLC) with C18 Reversed-Phase Media: This is a good subsequent step after initial fractionation to separate compounds based on polarity.
-
High-Speed Counter-Current Chromatography (HSCCC): This technique is excellent for separating compounds with similar polarities and avoids irreversible adsorption, which can be an issue with solid-phase chromatography.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is often the final and most crucial step for obtaining high-purity this compound. A C18 column with a methanol-water or acetonitrile-water gradient is typically effective.
Q5: How can I confirm the presence and purity of this compound in my fractions?
A5: You can use analytical techniques such as:
-
Thin-Layer Chromatography (TLC): For rapid screening of fractions.
-
High-Performance Liquid Chromatography (HPLC): Coupled with a UV detector for quantification and purity assessment against a reference standard.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the compound in your fractions, which should correspond to that of this compound (C₁₂H₁₈O₃, MW: 210.27 g/mol ).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | 1. Inappropriate solvent choice. 2. Insufficient extraction time or temperature. 3. Improper grinding of plant material. | 1. Use a polar solvent like 95% ethanol or methanol. Consider optimizing with aqueous ethanol (e.g., 70%). 2. Optimize extraction time and temperature. Refluxing for 1.5-2 hours is a common practice. 3. Ensure the dried fruits are ground to a fine powder to maximize surface area for solvent penetration. |
| Target Compound Lost During Fractionation | 1. This compound has intermediate polarity and may distribute between different solvent fractions. 2. Emulsion formation during liquid-liquid extraction. | 1. Analyze all fractions (e.g., n-hexane, ethyl acetate, n-butanol) by TLC or HPLC to track the distribution of this compound. The ethyl acetate fraction is reported to be rich in sesquiterpenoids.[4] 2. If an emulsion forms, try adding brine or centrifuging the mixture to break the emulsion. |
| Poor Resolution in Column Chromatography | 1. Inappropriate stationary or mobile phase. 2. Column overloading. 3. Co-elution with structurally similar compounds. | 1. For silica gel, use a gradient elution starting from a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate). For C18, use a reversed-phase gradient (e.g., water to methanol/acetonitrile). 2. Reduce the amount of crude extract loaded onto the column. A general rule is 1:20 to 1:100 ratio of sample to stationary phase by weight. 3. Employ orthogonal chromatographic techniques. If you used normal-phase, follow up with reversed-phase or HSCCC. |
| Peak Tailing or Broadening in Prep-HPLC | 1. Column degradation or contamination. 2. Sample overloading. 3. Inappropriate mobile phase pH. | 1. Flush the column with a strong solvent or use a dedicated cleaning protocol. If performance does not improve, the column may need replacement. 2. Perform a loading study at the analytical scale to determine the maximum sample load before significant peak distortion. 3. Although less common for neutral compounds like sesquiterpenoids, ensure the mobile phase is free of contaminants that could affect pH. |
| Final Product is Impure | 1. Incomplete separation from isomers or related compounds. 2. Contamination from solvents or labware. | 1. Repeat the final preparative HPLC step with a shallower gradient to improve the resolution of closely eluting peaks. 2. Use high-purity solvents (HPLC grade or higher) and ensure all glassware is scrupulously clean. |
Experimental Protocols
Protocol 1: Large-Scale Extraction and Isolation of Sesquiterpenoids from Alpinia oxyphylla
This protocol is adapted from a study that performed a large-scale isolation of sesquiterpenoids from Alpinia oxyphylla fruits.[4]
1. Extraction:
-
Percolate 89 kg of dried and powdered Alpinia oxyphylla fruits with 95% ethanol (2 x 890 L).
-
Concentrate the extract under reduced pressure to obtain a residue (approximately 10.3 kg).
2. Fractionation:
-
Suspend the residue in water.
-
Perform sequential liquid-liquid partitioning with n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).
-
Concentrate each fraction. The EtOAc fraction (approximately 2.4 kg) is expected to be enriched with sesquiterpenoids.
3. Initial Chromatographic Separation:
-
Subject a portion of the EtOAc extract (e.g., 178 g) to MCI gel column chromatography.
-
Elute with a gradient of methanol in water (from 30% to 100% methanol) to yield multiple fractions.
4. Medium Pressure and Preparative HPLC:
-
Further separate the fractions obtained from the MCI column using reversed-phase (ODS) chromatography with a methanol-water gradient.
-
Perform final purification of the target-containing fractions using preparative HPLC with a C18 column and a suitable methanol-water mobile phase to yield pure compounds. For example, related sesquiterpenoids were isolated using isocratic elution with methanol-water mixtures such as 36:64, 43:57, and 60:40 (v/v).[4]
Quantitative Data
While a specific yield for this compound is not explicitly reported in a single, comprehensive study, the following table provides yields of structurally similar sesquiterpenoids isolated from Alpinia oxyphylla fruits to serve as a benchmark.
| Compound | Starting Material | Isolated Mass | Approximate Yield (% of starting material) | Reference |
| Oxyphyllenone H | 89 kg dried fruits | 45 mg | 0.00005% | [4] |
| epi-Oxyphyllenone | 89 kg dried fruits | 40 mg | 0.00004% | [4] |
| Nootkatone | 1.2 kg dried fruits | 181.6 mg | 0.015% | [5] |
Note: Yields can vary significantly based on the geographic origin of the plant material, harvest time, and the specific isolation protocol used.
Visualizations
Experimental Workflow for this compound Isolation
Caption: General workflow for the isolation of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for addressing low isolation yield.
References
- 1. Four new sesquiterpenoids from the fruits of Alpinia oxyphylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New eudesmane sesquiterpenes from Alpinia oxyphylla and determination of their inhibitory effects on microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New Sesquiterpenoids and a Diterpenoid from Alpinia oxyphylla - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective Effect of Alpinia oxyphylla Fruit against tert-Butyl Hydroperoxide-Induced Toxicity in HepG2 Cells via Nrf2 Activation and Free Radical Scavenging and Its Active Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthetic Maze: A Technical Support Center for the Total Synthesis of Oxyphyllenone A
For Immediate Release
For researchers, scientists, and professionals in drug development embarking on the complex journey of natural product synthesis, this technical support center provides a comprehensive guide to the anticipated challenges in the total synthesis of Oxyphyllenone A. While a completed total synthesis of this compound has not yet been reported in peer-reviewed literature, this document offers a proactive troubleshooting resource based on its molecular architecture and established synthetic methodologies for structurally related compounds.
This compound, a bioactive natural product isolated from the fruits of Alpinia oxyphylla, presents a formidable synthetic challenge.[1][2] Its structure is characterized by a trans-fused decalin core, an α,β-unsaturated ketone, and a vicinal diol, incorporating three contiguous stereocenters. The successful construction of this molecule hinges on the strategic control of stereochemistry and the efficient assembly of its key functional groups.
This guide is designed to be a living resource, anticipating the hurdles that may arise during the synthesis and providing a structured, problem-solving framework.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound?
A1: The main synthetic hurdles are:
-
Stereoselective construction of the trans-decalin core: Achieving the correct relative stereochemistry at the ring junction (C-4a and C-8a) is a significant challenge.
-
Control of the three contiguous stereocenters: The stereocenters at C-7, C-8, and C-4a must be set with high precision.
-
Installation of the vicinal diol: The dihydroxylation of the decalin core needs to be performed with regio- and stereoselectivity.
-
Formation of the enone system: Introduction of the α,β-unsaturated ketone at a late stage of the synthesis might be complicated by the presence of other sensitive functional groups.
Q2: What are the most promising strategies for constructing the decalin core of this compound?
A2: Several powerful reactions can be envisioned for the assembly of the decalin framework, including:
-
Diels-Alder reaction: An intermolecular or intramolecular Diels-Alder cycloaddition could be a highly effective method for forming the six-membered rings with potential for good stereocontrol.
-
Robinson Annulation: A classic method for the formation of a six-membered ring onto an existing ketone, which could be adapted to form the decalin system.
-
Anionic Polycyclization: As demonstrated in the synthesis of other complex natural products, a cascade of anionic reactions could rapidly build the core structure.
Q3: How can the stereochemistry of the vicinal diol be controlled?
A3: The stereoselective dihydroxylation of an alkene precursor is a common strategy. Methods like the Sharpless asymmetric dihydroxylation could be employed on a late-stage intermediate to install the diol with the desired stereochemistry. The choice of catalyst and reaction conditions would be critical to achieving the correct diastereoselectivity in the context of the complex decalin scaffold.
Troubleshooting Guide
Problem 1: Low diastereoselectivity in the key ring-forming reaction (e.g., Diels-Alder) to establish the trans-decalin core.
-
Q: My Diels-Alder reaction is producing a mixture of cis- and trans-fused decalin isomers. How can I improve the selectivity for the desired trans-product?
-
A: The facial selectivity of a Diels-Alder reaction is highly dependent on the steric and electronic properties of the diene and dienophile.
-
Lewis Acid Catalysis: Employing a Lewis acid catalyst can enhance the endo-selectivity and may improve the facial selectivity by creating a more organized transition state.
-
Substrate Modification: Modifying the steric bulk of substituents on the diene or dienophile can disfavor the formation of the undesired isomer.
-
Alternative Cycloadditions: If the Diels-Alder reaction remains unselective, consider alternative strategies such as a tandem oxy-Cope/ene/Claisen rearrangement, which has been used for the construction of complex decalin cores.[3]
-
-
Problem 2: Epimerization of the stereocenter at C-4a during subsequent transformations.
-
Q: I have successfully formed the trans-decalin core, but the stereocenter at the ring junction (C-4a) is epimerizing under basic or acidic conditions. How can I prevent this?
-
A: The proton at C-4a can be susceptible to epimerization if it is adjacent to a carbonyl group.
-
Protecting Group Strategy: If a ketone is present at C-5, it may need to be protected as a ketal or other non-enolizable group before subjecting the molecule to harsh conditions.
-
Reaction Condition Optimization: Carefully screen reaction conditions to find milder alternatives. For example, use non-ionic bases or buffer the reaction mixture to maintain a neutral pH.
-
Sequence Rearrangement: Consider rearranging the synthetic steps to perform sensitive transformations before the introduction of the carbonyl group that activates the C-4a position.
-
-
Problem 3: Poor regioselectivity during the dihydroxylation step.
-
Q: I am attempting to introduce the vicinal diol on a late-stage intermediate containing multiple double bonds, but I am getting a mixture of products. How can I improve the regioselectivity?
-
A: The presence of multiple potential reaction sites is a common challenge.
-
Directed Hydroxylation: If a nearby hydroxyl group is present, it can be used to direct the dihydroxylation to the desired double bond through the formation of a boronate ester intermediate.
-
Substrate Modification: Temporarily protecting other double bonds or modifying the electronic nature of the target alkene can enhance its reactivity towards the dihydroxylating agent.
-
Enzymatic Dihydroxylation: Biocatalytic methods can offer exquisite regio- and stereoselectivity and should be considered as an alternative to traditional chemical methods.
-
-
Data Presentation
Table 1: Comparison of Key Ring-Forming Reactions for Decalin Synthesis
| Reaction Type | Typical Conditions | Expected Yield | Key Advantages | Potential Challenges |
| Diels-Alder | Thermal or Lewis Acid Catalysis (e.g., TiCl4, Et2AlCl), -78 °C to RT | 60-95% | High stereocontrol, convergent | Regioselectivity, endo/exo selectivity, potential for retro-reaction |
| Robinson Annulation | Base-catalyzed (e.g., NaOH, KOH, LDA), Michael addition followed by intramolecular aldol condensation | 50-80% | Forms two C-C bonds and a ring in one pot | Potential for polymerization, requires enolizable ketone |
| Anionic Polycyclization | Strong base (e.g., n-BuLi, s-BuLi), low temperature, aprotic solvent | 40-70% | Rapid construction of complex polycyclic systems | Requires careful substrate design, potential for side reactions |
Experimental Protocols
Hypothetical Protocol 1: Stereoselective Diels-Alder Cycloaddition
This protocol is a hypothetical example for a key step in the synthesis of the this compound decalin core, based on established procedures for similar transformations.
-
Preparation of the Dienophile: To a flame-dried, argon-purged round-bottom flask is added the dienophile (1.0 equiv) and anhydrous dichloromethane (0.1 M). The solution is cooled to -78 °C.
-
Lewis Acid Addition: A solution of diethylaluminum chloride (1.2 equiv, 1.0 M in hexanes) is added dropwise over 10 minutes. The resulting mixture is stirred at -78 °C for 30 minutes.
-
Diene Addition: A solution of the diene (1.1 equiv) in anhydrous dichloromethane is added dropwise over 20 minutes.
-
Reaction Monitoring: The reaction is stirred at -78 °C and monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Workup: The mixture is allowed to warm to room temperature and extracted with dichloromethane (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired decalin product.
Visualizations
Caption: Retrosynthetic analysis of this compound.
Caption: Troubleshooting low diastereoselectivity.
References
Technical Support Center: Optimizing In Vitro Studies with Novel Compounds like Oxyphyllenone A
Disclaimer: Information on "Oxyphyllenone A" is not currently available in published literature. This guide has been created using data from a well-researched natural compound, Polyphyllin VII , as a representative model. Researchers studying this compound or other novel compounds can use this document as a template to design experiments, anticipate potential challenges, and establish optimized protocols. All concentrations and observed effects should be determined empirically for the specific compound of interest.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for a new natural compound like this compound in in vitro assays?
A1: For a novel compound, it is advisable to start with a broad range of concentrations to determine its cytotoxic and biological activity thresholds. A common starting point is a logarithmic dilution series, for instance, from 0.1 µM to 100 µM. For the model compound Polyphyllin VII, cytotoxic effects in cancer cell lines like A549 have been observed in the low micromolar range, with an IC50 value of approximately 0.41 µM after 24 hours of treatment[1]. Anti-inflammatory effects in RAW264.7 macrophage cells were seen at concentrations between 0.75 µM and 1.50 µM[2][3][4]. This highlights that the effective concentration can vary significantly depending on the cell type and the biological endpoint being measured.
Q2: How do I choose the right cell line for my experiment?
A2: The choice of cell line should be guided by your research question.
-
For anticancer studies: Select cell lines derived from the cancer type you are investigating. For example, A549 (lung carcinoma), U2OS (osteosarcoma), and MCF-7 (breast cancer) are commonly used[1][5][6].
-
For anti-inflammatory studies: Macrophage cell lines like RAW264.7 are frequently used to study inflammatory responses to stimuli like lipopolysaccharide (LPS)[2][3][4].
-
For mechanism of action studies: Cell lines where a specific signaling pathway is well-characterized can be advantageous.
Q3: What are the key signaling pathways that might be affected by a natural compound with anticancer and anti-inflammatory properties?
A3: Many natural compounds exert their effects by modulating key cellular signaling pathways. Based on studies with compounds like Polyphyllin VII, the NF-κB (Nuclear Factor kappa B) and MAPK (Mitogen-Activated Protein Kinase) pathways are critical mediators of both inflammation and apoptosis[1][2][3][4]. The PI3K/Akt pathway is another crucial regulator of cell survival and proliferation that is often targeted by anticancer compounds[1]. Investigating the phosphorylation status and nuclear translocation of key proteins in these pathways (e.g., p65 for NF-κB, p38, JNK, ERK for MAPK) can provide mechanistic insights[1][2].
Troubleshooting Guides
Cell Viability Assays (e.g., MTT Assay)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicates | Inaccurate pipetting; uneven cell seeding; edge effects in the microplate. | Ensure proper mixing of cell suspension before seeding. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. Use a multichannel pipette for consistency.[7] |
| Low absorbance readings | Cell number per well is too low; insufficient incubation time with MTT reagent; incomplete solubilization of formazan crystals. | Optimize cell seeding density. Increase incubation time with the MTT reagent until purple precipitate is visible. Ensure complete dissolution of formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilization buffer. |
| High background absorbance in "medium only" wells | Contamination of the culture medium; interference from the test compound (if colored). | Use fresh, sterile medium. Include a control well with the compound in the medium but without cells to measure its intrinsic absorbance.[7] |
| Incomplete dissolution of formazan crystals | Inadequate solvent volume or mixing. | Use a sufficient volume of solubilization solvent (e.g., DMSO or acidified isopropanol) and mix thoroughly by pipetting or using a plate shaker.[7][8] |
Western Blotting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or weak signal for target protein | Insufficient protein loading; poor antibody quality or incorrect dilution; inefficient protein transfer. | Quantify protein concentration before loading and ensure equal loading. Use a validated antibody at the recommended dilution. Check transfer efficiency using Ponceau S staining.[9] |
| High background | Insufficient blocking; antibody concentration too high; inadequate washing. | Increase blocking time or use a different blocking agent. Optimize the primary and secondary antibody concentrations. Increase the number and duration of washing steps.[9] |
| Non-specific bands | Antibody cross-reactivity; protein degradation. | Use a more specific antibody. Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice.[10] |
Quantitative Data Summary (Based on Polyphyllin VII as a Model)
Table 1: In Vitro Cytotoxicity of Polyphyllin VII
| Cell Line | Cancer Type | Assay | Incubation Time | IC50 Value (µM) | Reference |
| A549 | Lung Carcinoma | MTT | 24 hours | 0.41 ± 0.10 | [1] |
| U2OS | Osteosarcoma | MTT | 24 hours | 3.48 | [5] |
| U2OS | Osteosarcoma | MTT | 48 hours | 2.58 | [5] |
Table 2: In Vitro Anti-inflammatory Effects of Polyphyllin VII in LPS-Stimulated RAW264.7 Cells
| Parameter Measured | Concentration of Polyphyllin VII (µM) | % Inhibition | Reference |
| NO Production | 0.75 | 24% | [2] |
| NO Production | 1.00 | 33% | [2] |
| NO Production | 1.25 | 46% | [2] |
| NO Production | 1.50 | 62% | [2] |
| PGE2 Production | 0.75 | 10% | [2] |
| PGE2 Production | 1.00 | 21% | [2] |
| PGE2 Production | 1.25 | 31% | [2] |
| PGE2 Production | 1.50 | 46% | [2] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 6 x 10^4 cells/ml (100 µl per well) and incubate for 24 hours.[1]
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µM) for the desired duration (e.g., 24, 48 hours).[1]
-
MTT Addition: After incubation, add 10-50 µL of MTT solution (5 mg/mL in PBS) to each well.[7]
-
Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the MTT to purple formazan crystals.[1][7]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
-
Cell Treatment: Seed cells (e.g., 4 x 10^5 cells in a 25-cm² flask) and treat with the determined IC50 concentration of this compound for 24 hours.[1]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[11]
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[12]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[12]
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.[1][12]
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Western Blot for NF-κB Activation
-
Protein Extraction: Treat cells with this compound for various time points (e.g., 0, 12, 24, 48 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. For NF-κB translocation, separate nuclear and cytoplasmic fractions.[1][13]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load 40 µg of total protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[9]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for at least 1 hour to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest (e.g., p-p65, p65, IκBα) overnight at 4°C.[14]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Visualizations
Caption: A general experimental workflow for in vitro characterization of a novel compound.
Caption: Hypothetical inhibition of LPS-induced NF-κB and MAPK pathways by this compound.
References
- 1. Polyphyllin VII induces apoptotic cell death via inhibition of the PI3K/Akt and NF-κB pathways in A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In Vitro and In Vivo Anti-Inflammatory Effects of Polyphyllin VII through Downregulating MAPK and NF-κB Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Natural Polyphyllins (I, II, D, VI, VII) Reverses Cancer Through Apoptosis, Autophagy, Mitophagy, Inflammation, and Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. pharmacology - Cell viability assay: Problems with MTT assay in the solubilization step - Biology Stack Exchange [biology.stackexchange.com]
- 9. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]
- 14. NF-κB p65 Antibody | Cell Signaling Technology [cellsignal.com]
overcoming solubility problems of Oxyphyllenone A in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming solubility challenges with Oxyphyllenone A in various assays.
Troubleshooting Guide
Q1: I am seeing precipitate in my cell culture media after adding this compound. What should I do?
A1: Precipitation of this compound in aqueous media is a common issue due to its likely hydrophobic nature. Here are several steps to troubleshoot this problem:
-
Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of this compound in your assay. It's possible that the current concentration exceeds its solubility limit in the cell culture media.
-
Optimize the Stock Solution: Ensure your stock solution in an organic solvent like dimethyl sulfoxide (DMSO) is fully dissolved before diluting it into your aqueous assay buffer or media.[1]
-
Intermediate Dilution Step: Instead of directly diluting the highly concentrated DMSO stock into the aqueous medium, perform an intermediate dilution step in a co-solvent or a serum-containing medium.
-
Increase Serum Concentration: If your cell culture media contains fetal bovine serum (FBS), consider increasing the serum percentage. Serum proteins can help to solubilize hydrophobic compounds.
-
Use a Carrier Protein: The addition of a carrier protein, such as bovine serum albumin (BSA), to your assay buffer can improve the solubility of lipophilic molecules.
-
Explore Formulation Strategies: For in vivo studies or more complex in vitro models, consider advanced formulation strategies such as the use of cyclodextrins, liposomes, or nanoformulations to enhance solubility.[2][3]
Q2: My this compound is not fully dissolving in DMSO. What are the alternative solvents?
A2: If you are facing solubility issues with DMSO, you can explore other organic solvents. However, it is crucial to consider the compatibility of these solvents with your specific assay and cell type, as they can be more toxic than DMSO.[4] Potential alternatives include:
-
Ethanol: Many organic compounds are soluble in ethanol.[5] Prepare a high-concentration stock and perform serial dilutions. Be mindful of the final ethanol concentration in your assay, as it can affect cell viability.
-
Dimethylformamide (DMF): DMF is another strong organic solvent that can be used.[4] Similar to ethanol, it's important to keep the final concentration low.
-
Co-solvent Systems: A mixture of solvents can sometimes be more effective than a single solvent.[5][6] For example, a combination of DMSO and ethanol or the use of co-solvents like polyethylene glycol (PEG) might improve solubility.[7]
Q3: How can I determine the maximum soluble concentration of this compound in my specific assay medium?
A3: Determining the empirical solubility in your experimental conditions is highly recommended. A simple method to assess this is through a visual solubility assay:
-
Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., 10 mM in DMSO).
-
Create a series of dilutions of this stock solution in your final assay buffer or cell culture medium.
-
Incubate these dilutions under the same conditions as your experiment (e.g., 37°C, 5% CO2).
-
Visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or film). The highest concentration that remains clear is your approximate maximum soluble concentration.
-
For a more quantitative assessment, you can centrifuge the samples and measure the concentration of the supernatant using techniques like HPLC or UV-Vis spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of poorly water-soluble compounds for in vitro assays.[1] It is a powerful solvent that is generally well-tolerated by most cell lines at low final concentrations (typically <0.5%).
Q2: What is the maximum final concentration of DMSO that is safe for my cells?
A2: The tolerance of cell lines to DMSO can vary. As a general rule, it is advisable to keep the final concentration of DMSO in your cell culture medium at or below 0.5% (v/v). However, it is best practice to perform a vehicle control experiment to determine the effect of the solvent on your specific cell line and assay.
Q3: Can I use sonication or vortexing to help dissolve this compound?
A3: Yes, gentle warming (to 37°C), vortexing, or brief sonication can help to dissolve this compound in the initial organic solvent. However, be cautious with sonication as it can potentially degrade the compound if applied for extended periods or at high power.
Q4: Are there any formulation strategies I can use to improve the in vivo bioavailability of this compound?
A4: For in vivo applications, overcoming poor solubility is crucial for achieving adequate bioavailability. Several advanced formulation strategies can be employed, including:
-
Lipid-Based Formulations: Systems like self-emulsifying drug delivery systems (SEDDS) can significantly improve the oral absorption of poorly soluble drugs.[2][3]
-
Nanoparticle Formulations: Reducing the particle size to the nanoscale increases the surface area for dissolution.[8] This can be achieved through techniques like milling or high-pressure homogenization.[6]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[3]
Quantitative Data Summary
The following table provides an estimated solubility of this compound in common laboratory solvents. Please note that these are typical values for compounds with similar structures and should be empirically verified for your specific batch of this compound and experimental conditions.
| Solvent | Estimated Solubility | Notes |
| DMSO | ≥ 10 mg/mL | Recommended for stock solutions.[2] |
| Ethanol | ~5-10 mg/mL | Alternative solvent for stock solutions.[5] |
| Methanol | ~1-5 mg/mL | Lower solubility is generally expected compared to ethanol. |
| Water | < 0.1 mg/mL | Expected to be poorly soluble in aqueous solutions. |
| PBS (pH 7.4) | < 0.1 mg/mL | Expected to be poorly soluble in aqueous buffers. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution for 1-2 minutes. If the compound is not fully dissolved, you can warm the tube in a 37°C water bath for 5-10 minutes and vortex again. Brief sonication can also be used if necessary.
-
Sterilization: If required for your application, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Dosing Cells in a 96-Well Plate
-
Cell Seeding: Plate your cells in a 96-well plate at the desired density and allow them to adhere overnight.[9]
-
Prepare Intermediate Dilution: Thaw an aliquot of your this compound DMSO stock solution. Prepare an intermediate dilution of the stock solution in your cell culture medium. For example, if your final desired concentration is 10 µM and your stock is 10 mM, you can prepare a 200 µM intermediate solution (a 1:50 dilution of the stock).
-
Final Dosing: Add the appropriate volume of the intermediate dilution to your wells to reach the final desired concentration. For instance, add 5 µL of the 200 µM intermediate solution to a well containing 95 µL of media to get a final concentration of 10 µM. Ensure the final DMSO concentration is within the tolerated range for your cells.
-
Controls: Include appropriate controls in your experiment:
-
Untreated Control: Cells with media only.
-
Vehicle Control: Cells treated with the same final concentration of DMSO as your experimental wells.
-
-
Incubation: Incubate the plate for the desired treatment duration under standard cell culture conditions (e.g., 37°C, 5% CO2).[9]
Visualizations
Figure 1. A generalized experimental workflow for using a poorly soluble compound like this compound in a cell-based assay.
Figure 2. A simplified, exemplary signaling pathway for intrinsic apoptosis. Compounds similar to this compound have been shown to induce apoptosis. This diagram illustrates a potential mechanism of action.
References
- 1. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VU0238429 DMSO = 20mg/mL 1160247-92-6 [sigmaaldrich.com]
- 3. Epothilones: mechanism of action and biologic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Alcohol dose dumping: The influence of ethanol on hot-melt extruded pellets comprising solid lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AID 1701 - Fluorescence-based counterscreen assay for S1P4 agonists: Cell-based dose response high throughput screening assay to identify agonists of the Sphingosine 1-Phosphate Receptor 1 (S1P1) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. A simple and robust cell-based assay for the discovery of novel cytokinesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Purification of Oxyphyllenone A Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Oxyphyllenone A and its isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary isomers of this compound that I should be aware of during purification?
A1: The main isomer of concern is Oxyphyllenone B. This compound and B are stereoisomers, specifically epimers, differing in the stereochemistry at the C-8 position.[1] Both have the same molecular formula (C₁₂H₁₈O₃) and molecular weight (210.27 g/mol ).[1][2] Their structural similarity presents a significant challenge for separation. Another related compound, Oxyphyllenone C, has also been isolated from the same source, Alpinia oxyphylla, and should be considered a potential, closely-eluting impurity.
Q2: What are the initial steps for extracting this compound and its isomers from natural sources like Alpinia oxyphylla?
A2: A common starting point is a solvent extraction of the dried plant material. One documented method involves percolating the dried fruits of Alpinia oxyphylla with 95% ethanol.[3] Following concentration of the extract, a liquid-liquid extraction is performed using solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH), to partition the compounds based on their polarity.[3]
Q3: Which chromatographic techniques are most effective for the separation of this compound isomers?
A3: A multi-step chromatographic approach is typically necessary. This often involves:
-
Medium Pressure Liquid Chromatography (MPLC) or Column Chromatography (CC) as an initial fractionation step. Common stationary phases include MCI gel and silica gel.[3]
-
Reversed-Phase Chromatography on an ODS (C18) column is a crucial step for separating these medium-polarity compounds.[3]
-
Preparative High-Performance Liquid Chromatography (HPLC) is essential for the final purification and isolation of individual isomers.[3] Chiral HPLC columns may be necessary to achieve baseline separation of stereoisomers like this compound and B.
Troubleshooting Guides
HPLC Separation Issues
Problem: Poor resolution between this compound and B peaks in reversed-phase HPLC.
| Potential Cause | Troubleshooting Step |
| Inappropriate Mobile Phase Composition | Optimize the methanol/water or acetonitrile/water gradient. A shallower gradient often improves the separation of closely eluting isomers. |
| Suboptimal Column Chemistry | Screen different reversed-phase columns (e.g., C18, C8, Phenyl-Hexyl) to exploit subtle differences in selectivity. |
| Insufficient Column Efficiency | Use a column with a smaller particle size (e.g., 3 µm or sub-2 µm) to increase the number of theoretical plates and improve peak sharpness. |
| Temperature Fluctuations | Employ a column oven to maintain a stable temperature, as temperature can affect selectivity in chiral separations. |
| Co-elution with other Isomers | Consider the presence of other isomers like Oxyphyllenone C. It may be necessary to use a different chromatographic mode (e.g., normal phase) or a chiral stationary phase for complete separation. |
Problem: Peak tailing for this compound in HPLC.
| Potential Cause | Troubleshooting Step |
| Secondary Interactions with Silica | Add a small amount of a modifier like formic acid or trifluoroacetic acid (0.1%) to the mobile phase to suppress silanol interactions. |
| Column Overload | Reduce the sample concentration or injection volume. |
| Column Contamination | Flush the column with a strong solvent, or if necessary, replace the column. The use of a guard column is highly recommended. |
| Inappropriate pH of Mobile Phase | Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form. |
Experimental Protocols
General Isolation and Purification Protocol for Oxyphyllenone Isomers from Alpinia oxyphylla
This protocol is a generalized procedure based on documented methods for isolating sesquiterpenoids from Alpinia oxyphylla.[3]
-
Extraction:
-
Percolate 1 kg of dried, powdered fruits of Alpinia oxyphylla with 10 L of 95% ethanol twice.
-
Concentrate the combined ethanol extracts under reduced pressure to yield a crude residue.
-
Suspend the residue in water and sequentially partition with n-hexane, ethyl acetate, and n-butanol.
-
-
Initial Fractionation (Column Chromatography):
-
Subject the ethyl acetate extract to column chromatography on an MCI gel column.
-
Elute with a stepwise gradient of methanol in water (e.g., 30:70 to 100:0) to obtain several fractions.
-
-
Secondary Fractionation (Reversed-Phase Chromatography):
-
Further separate the fractions containing the compounds of interest on an ODS (C18) column.
-
Elute with a methanol/water gradient (e.g., 10:90 to 100:0).
-
-
Final Purification (Preparative HPLC):
-
Isolate individual isomers using preparative HPLC with a C18 column.
-
A typical mobile phase would be a methanol/water mixture, with the specific ratio optimized for the best separation (e.g., 60:40, 63:37).[3]
-
Monitor the elution profile with a UV detector.
-
Visualizations
Caption: General workflow for the isolation of Oxyphyllenone isomers.
Caption: Troubleshooting logic for poor HPLC peak resolution.
References
Technical Support Center: Addressing Toxicity of Oxyphyllenone A in Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oxyphyllenone A in cell-based assays. Given the limited specific toxicological data on this compound, this guide incorporates information from structurally related 3,4-dihydronaphthalenone derivatives and other cytotoxic compounds isolated from the Annonaceae family to provide a foundational resource for addressing potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from where is it derived?
This compound is a 3,4-dihydronaphthalenone derivative.[1][2][3][4] It has been isolated from plants such as Alpinia oxyphylla.[5][6]
Q2: What are the known biological activities of this compound and related compounds?
While specific data on this compound is limited, related compounds from the Goniothalamus genus, which belongs to the same plant family (Annonaceae), have demonstrated a range of biological activities, including cytotoxic, antibacterial, and antifungal properties.[7][8][9][10] Structurally similar dihydronaphthalenone derivatives have been investigated for their potential as cytotoxic agents against various cancer cell lines.[1][2][4][11]
Q3: What are the potential mechanisms of toxicity for this compound?
Based on studies of analogous compounds, the cytotoxicity of this compound may be attributed to the induction of apoptosis (programmed cell death).[4][7][9][10] Key signaling pathways that could be affected include the NF-κB and MAPK pathways, which are crucial regulators of cell survival, proliferation, and inflammation.[4] Compounds from the Goniothalamus genus have been shown to induce apoptosis through the mitochondrial pathway, involving the release of cytochrome c and activation of caspases.[7][10]
Q4: Are there any known IC50 values for this compound?
Troubleshooting Guide
This guide addresses common issues encountered when assessing the toxicity of this compound in cell-based assays.
| Problem | Possible Cause | Suggested Solution |
| High variability in cytotoxicity assay results. | 1. Compound Precipitation: this compound, like many natural products, may have low aqueous solubility. | 1a. Solubility Testing: Determine the solubility of this compound in your cell culture medium. 1b. Solvent Control: Use a consistent, low percentage of a suitable solvent (e.g., DMSO) and include a vehicle control in all experiments. 1c. Visual Inspection: Before adding to cells, visually inspect the compound-media mixture for any signs of precipitation. |
| 2. Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates. | 2a. Cell Counting: Ensure accurate cell counting using a hemocytometer or automated cell counter. 2b. Homogeneous Cell Suspension: Gently and thoroughly mix the cell suspension before and during plating. | |
| 3. Edge Effects: Evaporation from wells on the outer edges of the plate. | 3a. Plate Sealing: Use plate sealers to minimize evaporation. 3b. Humidified Incubator: Ensure the incubator has adequate humidity. 3c. Plate Layout: Avoid using the outermost wells for experimental conditions; fill them with sterile media or PBS instead. | |
| No observed cytotoxicity at expected concentrations. | 1. Incorrect Concentration Range: The tested concentrations may be too low. | 1a. Dose-Response Curve: Perform a broad-range dose-response experiment (e.g., from nanomolar to high micromolar) to determine the effective concentration range. |
| 2. Short Incubation Time: The compound may require a longer duration to exert its cytotoxic effects. | 2a. Time-Course Experiment: Evaluate cytotoxicity at multiple time points (e.g., 24, 48, and 72 hours). | |
| 3. Cell Line Resistance: The chosen cell line may be resistant to the compound's mechanism of action. | 3a. Literature Review: Investigate if the cell line is known to be resistant to apoptosis-inducing agents. 3b. Alternative Cell Lines: Test the compound on a panel of different cell lines with varying sensitivities. | |
| Unexpected cell morphology changes. | 1. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1a. Solvent Titration: Determine the maximum non-toxic concentration of the solvent for your specific cell line. Typically, DMSO concentrations should be kept below 0.5%. |
| 2. Specific Cellular Effects: The compound may be inducing non-apoptotic cell death or other cellular responses. | 2a. Mechanism of Action Studies: Investigate markers for different types of cell death (e.g., necrosis, autophagy). 2b. Microscopy: Use phase-contrast or fluorescence microscopy to observe morphological changes over time. | |
| Difficulty in interpreting signaling pathway data. | 1. Inappropriate Time Point for Analysis: The signaling events may be transient. | 1a. Time-Course Analysis: Analyze pathway activation or inhibition at multiple early time points post-treatment. |
| 2. Crosstalk between Pathways: The compound may affect multiple interconnected signaling pathways. | 2a. Pathway Analysis Tools: Utilize bioinformatics tools to identify potential pathway crosstalk. 2b. Inhibitor Studies: Use specific inhibitors of suspected pathways to confirm the involvement of a particular signaling cascade. |
Quantitative Data Summary
Table 1: Cytotoxicity of Goniothalamin (a related compound from the Annonaceae family)
| Cell Line | IC50 (µM) | Reference |
| MCF-7 (Breast Cancer) | 7.33 | [7] |
| HeLa (Cervical Cancer) | 14.8 | [7] |
| HepG2 (Liver Cancer) | 37.1 | [7] |
| NIH3T3 (Normal Murine Fibroblast) | 65.4 | [7] |
| Colo 205 (Colon Adenocarcinoma) | 9.86 ± 0.38 | [7] |
| SW480 (Colon Adenocarcinoma) | 22.00 ± 4.40 | [7] |
| LoVo (Colon Adenocarcinoma) | 65.25 ± 1.85 | [7] |
Table 2: Cytotoxicity of Selected Dihydronaphthalenone Derivatives
| Compound ID | Cell Line | IC50 (µM) | Reference |
| P1 (4-OCH3 substitution) | K562 (Leukemia) | 7.1 ± 0.5 | [2][11] |
| P3 (3-NO2 substitution) | K562 (Leukemia) | 8.2 ± 1.1 | [11] |
| P9 (4-CN substitution) | K562 (Leukemia) | 9.5 ± 0.9 | [11] |
| P1 (4-OCH3 substitution) | HT-29 (Colon Cancer) | 15.4 ± 2.3 | [11] |
| P3 (3-NO2 substitution) | HT-29 (Colon Cancer) | 18.9 ± 1.9 | [11] |
| P9 (4-CN substitution) | HT-29 (Colon Cancer) | 21.3 ± 3.1 | [11] |
| P1 (4-OCH3 substitution) | MCF-7 (Breast Cancer) | 20.1 ± 1.7 | [11] |
| P3 (3-NO2 substitution) | MCF-7 (Breast Cancer) | 25.6 ± 2.5 | [11] |
| P9 (4-CN substitution) | MCF-7 (Breast Cancer) | 28.9 ± 3.4 | [11] |
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same percentage of solvent used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot for Signaling Pathway Analysis
-
Cell Treatment and Lysis: Treat cells with this compound at the desired concentrations and time points. After treatment, wash the cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target signaling proteins (e.g., phospho-p65, total p65, phospho-ERK, total ERK, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Workflow for determining the cytotoxicity of this compound using an MTT assay.
Caption: Postulated signaling pathways affected by this compound, leading to apoptosis.
References
- 1. Synthesis and characterization of some substituted 3, 4-dihydronaphthalene derivatives through different enaminones as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. scielo.br [scielo.br]
- 4. Novel 3,4-dihydronaphthalen-1(2H)-one derivatives promote apoptosis and inhibit migration of hepatocellularcarcinoma cells via inhibition of NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C12H18O3 | CID 10262534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Oxyphyllenone B | C12H18O3 | CID 44310512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. journal.waocp.org [journal.waocp.org]
- 8. researchgate.net [researchgate.net]
- 9. Emerging Anticancer Potentials of Goniothalamin and Its Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Goniothalamus Species: A Source of Drugs for the Treatment of Cancers and Bacterial Infections? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
Validation & Comparative
Comparative Analysis of Oxyphyllenone A and B: A Review of Available Biological Data
A comprehensive review of the current scientific literature reveals a significant gap in the experimental data detailing the specific biological activities of Oxyphyllenone A and Oxyphyllenone B. While both compounds have been identified as norsesquiterpenes isolated from the fruit of Alpinia oxyphylla, a plant used in traditional medicine, specific in vitro or in vivo studies quantifying their individual biological effects are not publicly available at this time.
This compound and Oxyphyllenone B are listed as phytochemical constituents of Alpinia oxyphylla.[1][2] Extracts of Alpinia oxyphylla have been reported to possess a range of pharmacological activities, including neuroprotective, anti-diarrheal, anti-diuretic, anti-neoplastic, anti-oxidant, and anti-inflammatory effects.[1][3] However, the specific contribution of this compound and Oxyphyllenone B to these activities has not been elucidated in the reviewed literature.
Due to the absence of quantitative experimental data directly comparing the biological activities of this compound and Oxyphyllenone B, it is not possible to provide the requested data presentation, experimental protocols, or signaling pathway visualizations. Further research is required to isolate these compounds in sufficient quantities and perform the necessary biological assays to determine and compare their specific activities.
General Biological Activities of Alpinia oxyphylla Extracts
While a direct comparison of the Oxyphyllenones is not feasible, it is pertinent for researchers to be aware of the established biological activities of the plant from which they are derived. Extracts from Alpinia oxyphylla have demonstrated several key biological effects:
-
Anti-inflammatory Activity: Studies have shown that extracts of Alpinia oxyphylla can inhibit the production of pro-inflammatory mediators.[4]
-
Antioxidant Activity: The plant is known to contain compounds with antioxidant properties, which can neutralize harmful free radicals.[3]
-
Neuroprotective Effects: Research suggests that extracts from Alpinia oxyphylla may have protective effects on nerve cells.[1]
-
Anti-cancer Potential: Some studies have indicated that extracts from this plant may possess anti-neoplastic properties.[1]
It is plausible that this compound and B contribute to one or more of these observed activities. However, without direct experimental evidence, any such assertion remains speculative.
Future Research Directions
To address the current knowledge gap, the following experimental avenues are recommended:
-
Isolation and Purification: Development of efficient methods for the isolation and purification of this compound and Oxyphyllenone B from Alpinia oxyphylla.
-
In Vitro Bioassays: A battery of in vitro assays should be conducted to screen for and quantify the biological activities of the purified compounds. This should include, but not be limited to:
-
Cytotoxicity Assays: Using a panel of cancer cell lines to determine the half-maximal inhibitory concentration (IC50) values.
-
Anti-inflammatory Assays: Measuring the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes (e.g., COX-2, iNOS) in cell-based models, such as LPS-stimulated macrophages.
-
Antioxidant Assays: Evaluating the radical scavenging activity using methods like DPPH and ABTS assays.
-
-
Mechanism of Action Studies: For any significant activities observed, further studies should be conducted to elucidate the underlying molecular mechanisms and signaling pathways involved.
-
In Vivo Studies: Promising in vitro results should be validated in appropriate animal models of disease.
The logical workflow for such a research endeavor is outlined below:
Figure 1. Proposed experimental workflow for the comparative biological activity assessment of this compound and B.
References
- 1. researchgate.net [researchgate.net]
- 2. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 3. Assay: Antioxidant activity assessed as DPPH radical scavenging activity measured as discoloration at 25 ug/ml (CHEMBL3399587) - ChEMBL [ebi.ac.uk]
- 4. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]
A Comparative Analysis of the Anti-inflammatory Efficacy of Oxyphyllenone A
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the anti-inflammatory properties of Oxyphyllenone A against established anti-inflammatory agents. Due to the limited publicly available data on this compound, this document serves as a template, outlining the requisite experimental data and protocols for a comprehensive assessment. Data for the well-known anti-inflammatory drugs, Dexamethasone and Indomethacin, are included for illustrative comparison.
Comparative Data on Anti-inflammatory Activity
The following tables summarize the quantitative data on the anti-inflammatory effects of Dexamethasone and Indomethacin. The data for this compound should be populated upon experimental determination.
Table 1: Inhibition of Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Macrophages
| Compound | Concentration | Nitric Oxide (NO) Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-1β Inhibition (%) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Dexamethasone | 1 µM | ~70-80% | ~80-90% | ~75-85% | ~70-80% |
| Indomethacin | 10 µM | ~40-50% | ~30-40% | ~20-30% | ~25-35% |
Table 2: IC50 Values for the Inhibition of Inflammatory Markers
| Compound | iNOS Expression (IC50) | COX-2 Expression (IC50) |
| This compound | Data not available | Data not available |
| Dexamethasone | ~0.1 µM | ~0.05 µM |
| Indomethacin | > 100 µM | ~1-5 µM |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below to ensure reproducibility and accurate comparison.
Cell Culture and Treatment
Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of this compound, Dexamethasone, or Indomethacin for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.
Measurement of Nitric Oxide (NO) Production
Nitrite accumulation in the culture supernatant is an indicator of NO production and is measured using the Griess reagent.[1] Briefly, 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[2] The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
The concentrations of pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) in the cell culture supernatants are quantified using commercially available ELISA kits, according to the manufacturer's instructions.[3]
Western Blot Analysis for iNOS and COX-2 Expression
Cells are lysed, and total protein is extracted. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes are blocked and then incubated with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin). After washing, the membranes are incubated with appropriate secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay
The cytotoxicity of the compounds is assessed using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay.[2][3] Cells are treated with the compounds for 24 hours. MTT solution is then added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.[4]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in inflammation and a typical experimental workflow for evaluating anti-inflammatory compounds.
Caption: NF-κB Signaling Pathway Inhibition.
Caption: MAPK Signaling Pathway Inhibition.
Caption: Experimental Workflow.
References
- 1. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 3. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin [mdpi.com]
- 4. biorxiv.org [biorxiv.org]
Comparative Analysis of Oxyphyllenone A and Other Nitric Oxide Synthase Inhibitors: A Guide for Researchers
A comprehensive review of existing scientific literature reveals a significant gap in the understanding of Oxyphyllenone A's activity as a nitric oxide (NO) synthase inhibitor. At present, there is no publicly available experimental data to support a direct comparison of this compound with other established NO synthase inhibitors.
Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. The production of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which exist in three main isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). Dysregulation of NO production is implicated in numerous diseases, making NOS enzymes a key target for therapeutic intervention.
A wide variety of compounds have been identified and characterized as inhibitors of NO synthase. These inhibitors are crucial tools for researchers studying the roles of NO in health and disease and hold potential as therapeutic agents. These inhibitors vary in their potency, selectivity for different NOS isoforms, and mechanism of action.
This guide was intended to provide a detailed comparison of this compound with other known NO synthase inhibitors. However, an exhaustive search of scientific databases and literature has not yielded any studies that investigate or report the inhibitory activity of this compound on any of the nitric oxide synthase isoforms.
For the benefit of researchers in this field, we will outline the standard experimental protocols used to characterize and compare NO synthase inhibitors and present a comparison of several well-established inhibitors.
Key Parameters for Comparing NO Synthase Inhibitors
A thorough comparison of NO synthase inhibitors typically involves the evaluation of the following parameters:
-
Potency (IC50): The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency. It represents the concentration of the inhibitor required to reduce the activity of the NOS enzyme by 50%. Lower IC50 values indicate higher potency.
-
Selectivity: The relative inhibition of the three NOS isoforms (nNOS, eNOS, and iNOS) is a critical factor. Selectivity is often expressed as a ratio of IC50 values for the different isoforms. High selectivity is desirable to minimize off-target effects.
-
Mechanism of Action: Inhibitors can act through various mechanisms, such as competitive inhibition (competing with the substrate L-arginine), non-competitive inhibition, or irreversible inhibition. Understanding the mechanism is crucial for interpreting experimental results and for drug development.
Established Nitric Oxide Synthase Inhibitors: A Comparative Overview
To illustrate how such a comparison is typically presented, the table below summarizes the properties of several widely used NO synthase inhibitors.
| Inhibitor | Target Isoform(s) | IC50 (nM) | Mechanism of Action |
| L-NAME | Non-selective | nNOS: 150, eNOS: 70, iNOS: 4000 | Competitive |
| L-NMMA | Non-selective | nNOS: 200, eNOS: 500, iNOS: 3900 | Competitive |
| 7-NI | Preferential for nNOS | nNOS: 860, eNOS: 11000, iNOS: 33000 | Competitive |
| 1400W | Highly selective for iNOS | iNOS: 7, eNOS: 1000, nNOS: 200 | Tight-binding, slow-reversible |
Experimental Protocols for Assessing NO Synthase Inhibition
The following outlines a standard experimental workflow for determining the inhibitory activity of a compound against NO synthase.
NO Synthase Activity Assay (Griess Assay)
This is a common method to measure the production of nitrite, a stable and quantifiable end-product of NO oxidation.
Principle: The assay relies on a colorimetric reaction initiated by the Griess reagent, which converts nitrite into a colored azo compound. The intensity of the color, measured spectrophotometrically, is directly proportional to the nitrite concentration.
Protocol:
-
Enzyme Source: Purified recombinant nNOS, eNOS, or iNOS enzymes are used.
-
Reaction Mixture: The reaction is typically carried out in a buffer containing the NOS enzyme, the substrate L-arginine, and necessary cofactors (NADPH, FAD, FMN, and tetrahydrobiopterin).
-
Inhibitor Addition: The test compound (e.g., this compound) is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also run.
-
Incubation: The reaction is incubated at 37°C for a defined period.
-
Reaction Termination: The reaction is stopped, often by the addition of a reagent that precipitates the enzyme.
-
Nitrite Quantification: The supernatant is collected, and Griess reagent is added. After a short incubation, the absorbance is measured at approximately 540 nm.
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to the control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflow Diagrams
To aid in the conceptual understanding of the processes involved, the following diagrams are provided.
Caption: Nitric Oxide (NO) signaling pathway in the vasculature.
Caption: Experimental workflow for assessing NOS inhibition.
Caption: Classification of NOS inhibitors based on selectivity.
Conclusion and Future Directions
While a direct comparison involving this compound is not currently possible due to the absence of data, this guide provides the necessary framework for such an evaluation. Researchers with access to this compound are encouraged to perform NO synthase inhibition assays as described. The resulting data would be of significant value to the scientific community, contributing to a more comprehensive understanding of potential new modulators of the nitric oxide pathway. Future studies should aim to determine the IC50 values of this compound against all three NOS isoforms to establish its potency and selectivity. Further mechanistic studies would also be essential to characterize its mode of action.
A Comparative Guide to Natural vs. Synthetic Oxyphyllenone A: Unveiling a Research Frontier
For Researchers, Scientists, and Drug Development Professionals
Oxyphyllenone A, a norsesquiterpenoid found in the fruit of Alpinia oxyphylla, has garnered interest within the scientific community for its potential therapeutic properties. As a constituent of a plant with a long history in traditional medicine for its neuroprotective and anti-inflammatory effects, understanding the specific contributions of this compound is a key area of research.[1][2][3] This guide provides a comparative overview of natural this compound and the current landscape of its synthetic counterpart.
Physicochemical Properties
Currently, detailed experimental data exclusively for this compound is limited. However, based on its known structure, the following properties can be summarized:
| Property | Natural this compound | Synthetic this compound |
| Molecular Formula | C₁₂H₁₈O₃ | C₁₂H₁₈O₃ |
| Molecular Weight | 210.27 g/mol | 210.27 g/mol |
| Source | Isolated from Alpinia oxyphylla | Not currently described in published literature |
| Purity | Dependent on extraction and purification methods | Theoretically high, but dependent on synthetic route and purification |
| Stereochemistry | Specific stereoisomer as found in nature | Potentially a mix of stereoisomers unless the synthesis is stereospecific |
Biological Activity: A Focus on the Source
To date, no studies have been published that directly compare the biological activity of natural versus synthetic this compound. Furthermore, research detailing the specific biological effects of isolated this compound is not yet available in the peer-reviewed literature. However, the extracts of Alpinia oxyphylla, from which natural this compound is derived, have demonstrated significant biological activities.
Extracts of Alpinia oxyphylla have been shown to possess neuroprotective and anti-inflammatory properties.[1][2] For instance, the fruit extract of Alpinia oxyphylla has been found to activate the IGFR-PI3K/Akt signaling pathway, which is crucial for Schwann cell proliferation and sciatic nerve regeneration.[4][5][6] This suggests that constituent compounds, such as this compound, may contribute to these effects.
Experimental Protocols: A Roadmap for Future Comparison
The absence of synthetic this compound in the current literature presents a unique opportunity for research. To facilitate future comparative studies, we provide a hypothetical experimental workflow.
General Experimental Workflow for Comparing Natural vs. Synthetic this compound
Key Experimental Methodologies:
1. Cell Culture and Treatment:
-
Cell Lines: For anti-inflammatory assays, a murine macrophage cell line such as RAW 264.7 would be suitable. For neuroprotection studies, a neuronal cell line like PC12 or SH-SY5Y could be utilized.
-
Culture Conditions: Cells would be maintained in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Cells would be treated with varying concentrations of natural and synthetic this compound for specific time periods depending on the assay.
2. Nitric Oxide (NO) Production Assay (Anti-inflammatory):
-
RAW 264.7 macrophages would be seeded in 96-well plates and pre-treated with different concentrations of this compound for 1 hour.
-
Inflammation would be induced by stimulating the cells with lipopolysaccharide (LPS).
-
After 24 hours, the concentration of nitrite in the culture supernatant, an indicator of NO production, would be measured using the Griess reagent.
3. Neuroprotection Assay (Oxidative Stress Model):
-
PC12 or SH-SY5Y cells would be seeded in 96-well plates.
-
Cells would be pre-treated with various concentrations of this compound for a designated time.
-
Oxidative stress would be induced by adding a neurotoxic agent such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).
-
Cell viability would be assessed 24 hours later using an MTT assay, which measures mitochondrial metabolic activity.
Signaling Pathway Involvement
While the specific signaling pathways modulated by this compound are yet to be fully elucidated, the known activity of Alpinia oxyphylla fruit extract on the IGFR-PI3K/Akt pathway provides a strong starting point for investigation.[4][5][6] This pathway is a critical regulator of cell growth, proliferation, and survival.
References
- 1. Protective effects of organic extracts of Alpinia oxyphylla against hydrogen peroxide-induced cytotoxicity in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of Bioactive Components in the Fruit, Roots, and Leaves of Alpinia oxyphylla by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alpinia oxyphylla Miq. fruit extract activates IGFR-PI3K/Akt signaling to induce Schwann cell proliferation and sciatic nerve regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hub.tmu.edu.tw [hub.tmu.edu.tw]
Safety Operating Guide
Essential Safety and Disposal Procedures for Oxyphyllenone A
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Oxyphyllenone A, a member of the benzophenone class of compounds which have shown a range of biological activities, including cytotoxic effects.[9][10]
Chemical and Physical Properties of this compound
A summary of the known quantitative data for this compound is presented below. This information is crucial for safe handling and for the correct classification of waste.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈O₃ | PubChem |
| Molecular Weight | 210.27 g/mol | PubChem |
| IUPAC Name | (4aR,7R,8R)-7,8-dihydroxy-4a,8-dimethyl-4,5,6,7-tetrahydro-3H-naphthalen-2-one | PubChem |
Immediate Safety and Handling Precautions
Given the unknown toxicity profile of this compound, it should be handled as a particularly hazardous substance.[8]
-
Personal Protective Equipment (PPE): Wear a standard laboratory coat, nitrile or neoprene gloves, and ANSI Z87.1-compliant safety glasses or goggles. If a splash hazard exists, a face shield is recommended.[7]
-
Ventilation: All handling of this compound, especially in solid or volatile forms, should be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure.[6][7]
-
Spill Management: In case of a spill, treat it as a major spill.[7] Evacuate the immediate area and notify your supervisor and institutional EHS. Absorb small liquid spills with an inert absorbent material, place it in a sealed container, and label it as hazardous waste.[11] For powder spills, gently cover with a wet paper towel to avoid aerosolization before carefully wiping up the material.[12]
Step-by-Step Disposal Protocol for this compound Waste
The following is a general protocol for the disposal of this compound and materials contaminated with it. This procedure is based on guidelines for non-halogenated organic waste and chemicals with unknown hazards.
-
Waste Identification and Segregation:
-
Treat all waste containing this compound (e.g., pure compound, solutions, contaminated labware) as hazardous chemical waste.[1]
-
Segregate this compound waste from other waste streams. As it is a non-halogenated organic compound, it should be placed in a designated "non-halogenated organic waste" container.[13][14][15] Do not mix with halogenated solvents, strong acids or bases, or other incompatible chemicals.[2][14]
-
-
Container Selection and Management:
-
Use a chemically compatible waste container with a secure, tight-fitting lid. Plastic containers are often preferred.[3]
-
The container must be in good condition, free from leaks or cracks.[13]
-
Keep the waste container closed at all times, except when adding waste, to prevent the release of vapors.[1][13]
-
Do not overfill the container; leave at least a one-inch headspace to allow for expansion.[11]
-
-
Waste Labeling:
-
Label the waste container as soon as the first drop of waste is added.[13]
-
The label must include the words "Hazardous Waste" and a clear identification of the contents, including the full chemical name "this compound" and its concentration or approximate amount.[11][14] Do not use abbreviations or chemical formulas.[13]
-
Indicate any other components in the waste mixture.
-
Include the name of the principal investigator and the laboratory location.
-
-
Waste Storage (Satellite Accumulation Area):
-
Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of waste generation.[2][3]
-
The SAA must be inspected weekly for any signs of leakage.[2]
-
Ensure that the storage area is cool, dry, and well-ventilated.[11]
-
Store the waste container in secondary containment to prevent spills.[7]
-
-
Request for Disposal:
Experimental Protocols Cited
This document refers to standard laboratory safety protocols for chemical handling and waste management. Specific experimental protocols for the synthesis or use of this compound should be developed by the principal investigator, incorporating a thorough hazard assessment and a plan for waste disposal prior to commencing any work.[4]
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the general decision-making process and workflow for the proper disposal of laboratory chemical waste like this compound.
Caption: General workflow for the disposal of this compound waste.
References
- 1. vumc.org [vumc.org]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. twu.edu [twu.edu]
- 8. Newly Synthesized Chemical Hazard Information | Office of Clinical and Research Safety [vumc.org]
- 9. Structural diversity and bioactivities of natural benzophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biological Activity Evaluation and In Silico Studies of Polyprenylated Benzophenones from Garcinia celebica - PMC [pmc.ncbi.nlm.nih.gov]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. ehs.ufl.edu [ehs.ufl.edu]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. 7.2 Organic Solvents [ehs.cornell.edu]
- 15. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
Essential Safety and Handling Information for Oxyphyllenone A
Researchers, scientists, and drug development professionals must prioritize safety when handling chemical compounds. This document provides a procedural framework for the safe handling of Oxyphyllenone A, with the critical understanding that a specific Safety Data Sheet (SDS) is not publicly available. The information presented here is based on best practices for handling novel chemical compounds with unknown hazard profiles.
It is imperative to obtain the official Safety Data Sheet (SDS) from your chemical supplier before commencing any work with this compound. The SDS will contain specific and detailed safety protocols essential for laboratory use. A list of potential suppliers can be found through chemical sourcing platforms.
Immediate Safety and Logistical Information
In the absence of a specific SDS, this compound should be treated as a substance with potential hazards. The following tables outline the minimum recommended personal protective equipment (PPE) and emergency procedures. These should be adapted and expanded upon once the official SDS is obtained.
Table 1: Personal Protective Equipment (PPE)
| Protection Type | Minimum Requirement |
| Eye Protection | ANSI Z87.1-compliant safety glasses or goggles should be worn if there is a splash hazard. |
| Hand Protection | Nitrile or neoprene gloves are typically recommended for minor splashes. Consult your supplier's SDS for specific glove material and thickness. |
| Body Protection | A standard laboratory coat is required. A flame-resistant coat should be considered if working with flammable solvents. |
| Respiratory Protection | All handling of solid this compound or solutions should be conducted in a certified chemical fume hood to avoid inhalation. |
Table 2: Emergency and First Aid Procedures
| Situation | Action |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][2] |
| Eye Contact | Check for and remove contact lenses. Immediately flush eyes with water for at least 15 minutes. Seek immediate medical attention.[1][2] |
| Inhalation | Move the affected individual to fresh air. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Seek immediate medical attention.[3] |
Operational and Disposal Plans
The following protocols are generalized for handling novel compounds. Specific procedures for this compound must be detailed in your internal laboratory SOPs based on the information provided in the supplier's SDS.
Experimental Protocols: General Handling of Novel Compounds
-
Preparation : Before handling, ensure that all necessary PPE is donned correctly. The work area, typically a chemical fume hood, should be clean and uncluttered.[2]
-
Weighing : If working with solid this compound, carefully weigh the required amount in the fume hood. Use appropriate tools to minimize the generation of dust.
-
Dissolving : When preparing solutions, add the solid this compound to the solvent slowly.
-
Storage : Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container must be clearly labeled.[1][2] For compounds with unknown stability, storage in the dark and/or under an inert atmosphere may be advisable.
-
Transportation : When moving the compound, even within the laboratory, ensure it is in a sealed, non-breakable secondary container.
Disposal Plan
All waste containing this compound, including contaminated consumables, must be treated as hazardous waste.
Table 3: Waste Disposal
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a dedicated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Collect in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste unless compatibility is confirmed. |
| Contaminated Sharps | Dispose of in a designated sharps container for hazardous chemical waste. |
| Empty Containers | Triple rinse with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Dispose of the container according to institutional guidelines. |
Mandatory Visualization
The following diagram illustrates a general workflow for responding to a chemical spill. This should be customized with the specific absorbents, neutralizing agents, and decontamination solutions recommended in the SDS for this compound.
Caption: General workflow for chemical spill response.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
